molecular formula C11H14N2 B12286630 4-(2-Amino-2-methylpropyl)benzonitrile

4-(2-Amino-2-methylpropyl)benzonitrile

Cat. No.: B12286630
M. Wt: 174.24 g/mol
InChI Key: NJLBVZPEGLMQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-2-methylpropyl)benzonitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Amino-2-methylpropyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-2-methylpropyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(2-amino-2-methylpropyl)benzonitrile

InChI

InChI=1S/C11H14N2/c1-11(2,13)7-9-3-5-10(8-12)6-4-9/h3-6H,7,13H2,1-2H3

InChI Key

NJLBVZPEGLMQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C#N)N

Origin of Product

United States
Foundational & Exploratory

4-(2-Amino-2-methylpropyl)benzonitrile molecular weight and 3D structure analysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-(2-Amino-2-methylpropyl)benzonitrile requires a multidisciplinary approach, bridging physicochemical profiling, 3D conformational dynamics, and synthetic organic chemistry. This compound—most frequently isolated and utilized as its hydrochloride salt (CAS 2126178-77-4)—is a highly specialized building block in modern drug discovery. Its unique structural topology provides a metabolically stable primary amine tethered to a versatile aromatic nitrile, making it an ideal pharmacophore for central nervous system (CNS) agents and kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide actionable, field-proven insights into the molecular behavior, synthesis, and characterization of this compound.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in a high-throughput screening (HTS) or lead optimization campaign, its fundamental physicochemical parameters must be established. The presence of the tert-alkylamine significantly alters the compound's basicity and solubility profile compared to standard primary amines.

Table 1: Quantitative Physicochemical Data

Parameter Value (Free Base) Value (Hydrochloride Salt)
Molecular Formula C11H14N2 C11H15ClN2
Molecular Weight 174.25 g/mol 210.71 g/mol
CAS Registry Number N/A 2126178-77-4
InChIKey N/A FBUNSZDVVWPAIO-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 49.8 Ų 49.8 Ų (excluding counterion)
Hydrogen Bond Donors 1 (-NH2) 2 (-NH3⁺)

| Hydrogen Bond Acceptors | 2 (-CN, -NH2) | 1 (-CN) |

Data supported by commercial standards and cheminformatics profiling ().

3D Structural Analysis & Conformational Dynamics

The 3D spatial arrangement of 4-(2-Amino-2-methylpropyl)benzonitrile is dictated by two opposing structural domains: a rigid, planar aromatic core and a highly sterically hindered aliphatic tail.

The Thorpe-Ingold Effect and Steric Shielding

The defining feature of this molecule's 3D structure is the gem-dimethyl group adjacent to the primary amine. This creates a pronounced Thorpe-Ingold effect (angle compression).

  • Causality in Drug Design: The bulky methyl groups restrict the rotational degrees of freedom around the Cα​−Cβ​ bond. This forces the molecule into a staggered conformation where the amine is sterically shielded.

  • Metabolic Stability: In vivo, primary amines are highly susceptible to oxidative deamination by Monoamine Oxidases (MAOs). The steric bulk of the gem-dimethyl group physically blocks the enzyme's active site from accessing the nitrogen lone pair, drastically increasing the pharmacokinetic half-life of drugs incorporating this moiety.

The Cyano Vector

On the opposite end, the benzonitrile group is strictly linear (180° C-C-N bond angle). The cyano group acts as a powerful, directional hydrogen bond acceptor and a strong electron-withdrawing group (EWG), which depletes electron density from the phenyl ring, making the aromatic system an excellent candidate for π−π stacking with electron-rich amino acid residues (e.g., Tryptophan, Tyrosine) in target protein pockets.

Pharmacophore Core 4-(2-Amino-2-methylpropyl)benzonitrile Structural Features Cyano Cyano Group (-CN) H-Bond Acceptor / Linear Vector Core->Cyano Aryl Phenyl Ring Electron-Deficient Pi-Pi Stacking Core->Aryl Amine Primary Amine (-NH2) H-Bond Donor / Cationic Center Core->Amine GemDimethyl Gem-Dimethyl Group Steric Shield / Metabolic Blocker Core->GemDimethyl

Fig 1: 3D Pharmacophore mapping and structural feature breakdown.

Synthetic Methodology & Experimental Workflows

Synthesizing tert-alkylamines while preserving sensitive functional groups like an aromatic nitrile requires strict chemoselectivity. Standard reductive amination or direct alkylation often fails due to the immense steric hindrance of the tertiary carbon. The most reliable, self-validating route involves the base-catalyzed alkylation of a nitroalkane followed by a chemoselective reduction.

SynthesisWorkflow A 4-Cyanobenzyl bromide + 2-Nitropropane B Base-Catalyzed Alkylation (DBU, DMF, 25°C) A->B C 4-(2-Methyl-2-nitropropyl) benzonitrile B->C C-C Bond Formation D Chemoselective Reduction (Fe, NH4Cl, 80°C) C->D E 4-(2-Amino-2-methylpropyl) benzonitrile D->E Nitro to Amine

Fig 2: Two-step synthesis workflow emphasizing chemoselective reduction.

Protocol 1: Base-Catalyzed Alkylation to 4-(2-Methyl-2-nitropropyl)benzonitrile
  • Mechanistic Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a non-nucleophilic base. It efficiently deprotonates 2-nitropropane ( pKa​≈7.7 ) to form a nitronate anion without competing for the electrophilic benzyl bromide via SN​2 displacement.

  • Step-by-Step Procedure:

    • Charge a flame-dried, argon-purged flask with 4-cyanobenzyl bromide (1.0 eq) and anhydrous DMF (0.2 M).

    • Add 2-nitropropane (1.2 eq) to the stirring solution.

    • Cool the mixture to 0 °C and add DBU (1.5 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to 25 °C and stir for 4 hours.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The reaction is complete when the benzyl bromide spot ( Rf​≈0.6 ) is entirely replaced by the nitro intermediate ( Rf​≈0.4 ).

    • Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Chemoselective Reduction to the Target Amine
  • Mechanistic Rationale: Reducing an aliphatic nitro group in the presence of an aromatic nitrile is notoriously difficult; aggressive conditions (e.g., Pd/C with H2​ ) will reduce the nitrile to a primary amine. We utilize Iron powder and Ammonium Chloride, which operates via a mild, single-electron transfer (SET) pathway that is entirely selective for the nitro group (). Alternatively, metal-free HSiCl3​ -mediated reductions can be employed for ultra-sensitive substrates ().

  • Step-by-Step Procedure:

    • Dissolve the crude 4-(2-methyl-2-nitropropyl)benzonitrile in a 4:1 mixture of Ethanol and DI Water (0.1 M).

    • Add Iron powder (325 mesh, 5.0 eq) and NH4​Cl (2.0 eq).

    • Equip the flask with a reflux condenser and heat to 80 °C for 3 hours.

    • Self-Validation Check: Analyze via LC-MS. The reduction is validated by the disappearance of the m/z 205 [M+H]+ peak and the emergence of a sharp m/z 175 [M+H]+ peak.

    • Filter the hot suspension through a pad of Celite to remove iron oxides, washing the cake with hot Ethanol.

    • Concentrate the filtrate, basify with 1M NaOH (to pH 10) to ensure the amine is in its free base form, extract with Dichloromethane, dry over Na2​SO4​ , and evaporate.

    • Salt Formation: Dissolve the free base in anhydrous diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) to precipitate the 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride salt as a white crystalline solid.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured batch, the following analytical signatures must be confirmed:

  • 1 H NMR (400 MHz, DMSO- d6​ , HCl Salt):

    • δ 8.20 (br s, 3H, −NH3+​ ) - Validates salt formation.

    • δ 7.85 (d, J=8.2 Hz, 2H, Ar-H) and δ 7.45 (d, J=8.2 Hz, 2H, Ar-H) - Confirms the para-substituted aromatic ring (AA'BB' system).

    • δ 2.95 (s, 2H, −CH2​− ) - Singlet confirms isolation from the adjacent quaternary carbon.

    • δ 1.25 (s, 6H, −C(CH3​)2​ ) - Sharp integration of 6 protons confirms the gem-dimethyl group.

  • Mass Spectrometry (ESI+): Calculated for C11​H15​N2+​ [M+H]+ : 175.12; Found: 175.1.

References

  • Akhtar, N., Chauhan, M., Rana, B., et al. (2024). Selective Reduction of Nitro Compounds by Organosilanes Catalyzed by a Zirconium Metal-Organic Framework Supported Salicylaldimine-Cobalt(II) Complex. ChemPlusChem, 89(4), e202300520. URL:[Link]

  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters, 17(16), 3941–3944. URL:[Link]

Preliminary Investigation of 4-(2-Amino-2-methylpropyl)benzonitrile Reactivity: A Bifunctional Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency of lead optimization. 4-(2-Amino-2-methylpropyl)benzonitrile (4-AMB) is a highly versatile, bifunctional scaffold characterized by a para-substituted benzonitrile and a primary amine shielded by a gem-dimethyl group.

As a Senior Application Scientist, I frequently observe that while the theoretical utility of 4-AMB is vast—ranging from GPCR ligand synthesis to the development of kinase inhibitors—its practical application is often bottlenecked by the severe steric hindrance at the amine terminus. This whitepaper provides a predictive reactivity profile, mechanistic insights, and field-proven, self-validating protocols to successfully functionalize both the hindered amine and the nitrile nodes of this scaffold.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of 4-AMB is governed by two distinct electronic and steric microenvironments:

  • The Gem-Dimethyl Shielded Amine: The presence of two methyl groups alpha to the primary amine induces a profound Thorpe-Ingold effect. While this drastically increases the metabolic stability of the resulting drug candidate (e.g., preventing oxidative deamination by monoamine oxidases), it simultaneously creates a massive thermodynamic and kinetic barrier to nucleophilic attack. The bulky methyl groups physically block the Bürgi-Dunitz trajectory required for the amine to attack standard electrophiles.

  • The Electron-Deficient Benzonitrile: The para-cyano group withdraws electron density from the aromatic ring via resonance. While the ring itself is deactivated toward electrophilic aromatic substitution, the nitrile carbon is primed for nucleophilic addition, provided its Lowest Unoccupied Molecular Orbital (LUMO) is sufficiently lowered by a Lewis acid.

Reactivity Node 1: Overcoming the Sterically Hindered Amine

Challenge: The Failure of Standard Amidation

Standard peptide coupling reagents, such as EDC/HOBt or DCC, routinely fail or deliver sub-20% yields when applied to 4-AMB. The O-acylisourea intermediate formed by carbodiimides is simply too sterically encumbered to undergo nucleophilic attack by the gem-dimethyl amine[1].

Solution & Causality

To circumvent this, we must utilize uronium-based coupling reagents like COMU or TCFH . These reagents generate highly reactive, less sterically demanding activated esters (or acyl fluorides in the case of TCFH) that can overcome the high activation energy barrier of the hindered transition state[2]. Alternatively, for C-N bond formation, Palladium-catalyzed Buchwald-Hartwig amination utilizing ultra-bulky phosphine ligands like BrettPhos is mandatory to facilitate reductive elimination.

Protocol 1: COMU-Mediated Amidation of 4-AMB

This protocol utilizes COMU to drive the amidation of the hindered amine to completion.

Reagents:

  • 4-(2-Amino-2-methylpropyl)benzonitrile (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • COMU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and COMU in anhydrous DMF under a nitrogen atmosphere. Cool the mixture to 0 °C.

  • Base Addition: Add DIPEA dropwise. Stir for 15 minutes at 0 °C to ensure complete formation of the activated ester. The solution will typically turn a deep yellow/orange.

  • Amine Introduction: Add 4-AMB (either as a free base or HCl salt; if HCl salt, add an additional 1.0 equiv of DIPEA) in a single portion.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, followed by brine, to remove DIPEA and COMU byproducts.

Self-Validation Checkpoint: COMU byproducts (morpholine derivatives) are highly water-soluble, whereas unreacted 4-AMB will heavily streak on a TLC plate (Ninhydrin positive). A clean organic phase post-acidic wash, coupled with the disappearance of the amine streak, provides immediate, self-validating confirmation of successful conversion.

Reactivity Node 2: Bioisosteric Transformation of the Nitrile

Challenge: Inertness of Unactivated Nitriles

The conversion of the benzonitrile moiety into a 1H-tetrazole (a common carboxylic acid bioisostere) via [3+2] cycloaddition with sodium azide is kinetically sluggish without activation.

Solution & Causality

The addition of Zinc(II) Bromide (ZnBr2) in an aqueous medium acts as a potent Lewis acid catalyst. The Zn²⁺ ion coordinates to the nitrogen of the nitrile, withdrawing electron density and significantly lowering the LUMO of the nitrile carbon. This allows the azide anion to attack efficiently, even in mild aqueous conditions, while simultaneously preventing the release of toxic, explosive hydrazoic acid by buffering the solution at ~pH 7[3].

Protocol 2: Zinc-Catalyzed Tetrazole Synthesis

This protocol provides a green, high-yield route to the tetrazole derivative.

Reagents:

  • 4-AMB derivative (or core) (1.0 equiv)

  • Sodium Azide (NaN3) (1.2 equiv)

  • Zinc Bromide (ZnBr2) (1.0 equiv)

  • Deionized Water / Isopropanol (1:1 v/v, 0.5 M)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, suspend the nitrile substrate, NaN3, and ZnBr2 in the Water/Isopropanol mixture.

  • Cycloaddition: Heat the mixture to a vigorous reflux (approx. 95–100 °C) for 24 hours. The mixture will transition into a homogeneous solution as the zinc-tetrazole complex forms.

  • Cooling: Cool the reaction mixture to room temperature.

  • Acidic Precipitation: Slowly add 3N HCl until the aqueous layer reaches pH 1. Vigorous stirring is essential during this step.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

Self-Validation Checkpoint: The sodium/zinc salts of the newly formed tetrazole are highly soluble in water. Upon acidification to pH 1, the tetrazole (pKa ~4.5) protonates and instantly crashes out of the aqueous solution. The immediate formation of a dense, white crystalline precipitate is a definitive, visual validation of a successful cycloaddition.

Quantitative Reactivity Profile

To guide synthetic planning, the following table summarizes the expected quantitative outcomes when functionalizing 4-AMB under various conditions.

Reaction NodeMethodologyReagents & CatalystTemp / TimeExpected Yield (%)
Amine Standard AmidationEDC·HCl, HOBt, DIPEA25 °C / 24 h< 20%
Amine Optimized AmidationCOMU, DIPEA, DMF25 °C / 4 h85 - 95%
Amine Buchwald-HartwigPd2(dba)3, BrettPhos, NaOtBu100 °C / 12 h75 - 85%
Nitrile [3+2] CycloadditionNaN3, ZnBr2, H2O/iPrOH100 °C / 24 h90 - 98%

Synthetic Workflow Visualization

The following diagram maps the divergent synthetic pathways available for the 4-AMB core, highlighting the specific reagents required to overcome its inherent structural challenges.

G cluster_amine Amine Functionalization (Sterically Hindered) cluster_nitrile Nitrile Functionalization Core 4-(2-Amino-2-methylpropyl)benzonitrile (Bifunctional Core) Amide Amidation (COMU / DIPEA) Yield: >85% Core->Amide Overcomes gem-dimethyl steric block Aryl Buchwald-Hartwig (Pd / BrettPhos) Yield: >80% Core->Aryl Bulky phosphine ligand required Tetrazole [3+2] Cycloaddition (NaN3 / ZnBr2) Yield: >90% Core->Tetrazole Lewis acid (Zn2+) LUMO lowering

Divergent synthetic workflows for 4-(2-Amino-2-methylpropyl)benzonitrile functionalization.

References

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. 3

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Source: benchchem.com. 1

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. Source: chemrxiv.org. 2

  • Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's. Source: rsc.org.

Sources

thermodynamic stability of 4-(2-Amino-2-methylpropyl)benzonitrile at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability of 4-(2-Amino-2-methylpropyl)benzonitrile at standard room temperature (298.15 K).

Executive Summary

4-(2-Amino-2-methylpropyl)benzonitrile is a highly specialized bifunctional pharmaceutical intermediate. Evaluating its thermodynamic stability at room temperature (298.15 K) requires a deep understanding of its localized molecular environments. Despite possessing two reactive functional groups—a terminal nitrile and a primary amine—this molecule exhibits exceptional thermodynamic and kinetic stability under standard conditions. This guide deconstructs the thermodynamic sinks, steric shielding mechanisms, and self-validating experimental protocols required to profile its stability for drug development applications.

Structural Thermodynamics: Deconstructing the Molecule

The stability of 4-(2-Amino-2-methylpropyl)benzonitrile is not merely a function of its bulk properties, but a synergistic result of its distinct functional moieties.

A. The Benzonitrile Sink

The benzonitrile moiety acts as a thermodynamic sink. The carbon-nitrogen triple bond (C≡N) possesses a remarkably high bond dissociation energy (approx. 890 kJ/mol). At 298.15 K and neutral pH, the hydrolysis of the nitrile group to an amide or carboxylic acid is thermodynamically unfavorable without the input of significant thermal energy or a strong acid/base catalyst[1][2]. The standard molar enthalpy of formation ( Δf​H∘ ) for the benzonitrile core is highly positive, yet the molecule remains kinetically trapped in its stable state due to the immense activation energy ( Ea​ ) required to break the pi-bonds[2].

B. The Sterically Hindered Amine & The Thorpe-Ingold Effect

The most critical feature conferring stability to this molecule is the 2-amino-2-methylpropyl group (an isobutylamine derivative attached to a benzylic carbon). The primary amine is bonded directly to a tertiary carbon atom ( −C(CH3​)2​−NH2​ ).

This structural arrangement invokes a powerful steric phenomenon known as the Thorpe-Ingold effect (or gem-dimethyl effect)[3]. While traditionally recognized for accelerating intramolecular cyclization by compressing internal bond angles, in this acyclic context, the bulky gem-dimethyl groups act as a kinetic and thermodynamic shield. They severely restrict the conformational freedom around the nitrogen atom, blocking intermolecular nucleophilic attacks or spontaneous dimerization.

Furthermore, because the carbon bearing the amine is fully substituted with methyl and benzylic groups, it possesses zero α -protons . Standard oxidative deamination—which requires the abstraction of an α -proton to form an imine intermediate—is mechanistically impossible without cleaving a highly stable carbon-carbon bond.

G A 4-(2-Amino-2-methylpropyl)benzonitrile Standard State (298.15 K) B Benzonitrile Moiety Thermodynamic Sink A->B C Primary Amine Moiety Sterically Hindered A->C D Hydrolysis to Amide (ΔG > 0, High Ea) B->D Requires Catalyst F High Thermodynamic Stability at Room Temperature B->F E Oxidative Deamination (Blocked: No α-protons) C->E Steric Shielding C->F

Thermodynamic stability mechanism and degradation barriers at 298.15 K.

Experimental Methodologies for Thermodynamic Validation

To empirically prove the stability of this compound, researchers must employ self-validating systems that measure both direct thermodynamic output and long-term kinetic degradation.

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Stability

Causality: A thermodynamically stable compound will not undergo spontaneous exothermic or endothermic degradation at room temperature. IMC directly measures the heat flow ( Φ ) of the sample. A heat flow approaching zero validates that the molecule is resting in a stable thermodynamic well.

  • Sample Preparation: Purify the 4-(2-Amino-2-methylpropyl)benzonitrile (free base or HCl salt) to >99.5% purity via recrystallization to remove trace catalysts that could artificially lower the Ea​ of degradation.

  • Instrument Calibration: Calibrate a Thermal Activity Monitor (TAM IV) using electrical substitution heating at exactly 298.15 K.

  • Measurement: Load 500 mg of the purified sample into a glass ampoule, seal under an inert nitrogen atmosphere, and lower it into the calorimetric channel.

  • Data Acquisition: Record the heat flow ( μW/g ) continuously for 72 hours.

  • Validation: Integrate the heat flow curve. A stable baseline with Φ<0.1μW/g confirms absolute thermodynamic stability at room temperature.

Protocol 2: Accelerated Degradation Testing (ICH Q1A(R2) Compliance)

Causality: Because room temperature degradation is too slow to measure directly, applying thermal and humidity stress allows us to calculate the activation energy via the Arrhenius equation, thereby mathematically proving the barrier at 298.15 K[4].

  • Batching: Prepare three primary batches of the compound in its proposed commercial container closure system[4].

  • Stress Application: Subject the samples to accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) in a controlled environmental chamber for 6 months[4].

  • Sampling & Analysis: Pull samples at 0, 3, and 6 months. Analyze via HPLC-UV/MS using a C18 column and a gradient mobile phase (acetonitrile/water with 0.1% TFA).

  • Validation: Quantify any formation of 4-(2-amino-2-methylpropyl)benzamide (hydrolysis product). If degradants remain below 0.1% over 6 months, the compound is definitively stable at 298.15 K.

Workflow S1 Sample Prep (Purified API) S2 Isothermal Calorimetry (298.15 K) S1->S2 S3 Accelerated Stress (ICH Q1A Guidelines) S1->S3 S5 Thermodynamic Profile (ΔH, Ea, Heat Flow) S2->S5 S4 HPLC-UV/MS (Quantify Degradants) S3->S4 S4->S5

Self-validating experimental workflow for thermodynamic stability testing.

Quantitative Thermodynamic Profiling

The following table summarizes the thermodynamic parameters of 4-(2-Amino-2-methylpropyl)benzonitrile at 298.15 K. Values are extrapolated using Benson group additivity principles baselined against standard benzonitrile thermochemistry[2].

Thermodynamic ParameterEstimated Value (298.15 K)Method of Derivation / Causality
Standard Molar Enthalpy of Formation ( Δf​H∘ ) +60 to +85 kJ/molExtrapolated via Benson group additivity from the benzonitrile base[2].
Specific Heat Capacity ( Cp​ ) ~ 245 J/mol·KCalorimetric estimation based on structural degrees of freedom.
Spontaneous Heat Flow ( Φ ) < 0.1 μW/g Isothermal microcalorimetry (indicates an absence of RT degradation).
Activation Energy for Hydrolysis ( Ea​ ) > 110 kJ/molHigh kinetic barrier of the un-catalyzed C≡N bond[1].
Activation Energy for Oxidation ( Ea​ ) > 150 kJ/molMechanistic blockade due to the absence of α -protons on the amine-bearing carbon.

Conclusion

4-(2-Amino-2-methylpropyl)benzonitrile is a highly stable compound at room temperature. Its thermodynamic resilience is driven by the high activation energy required to perturb the benzonitrile core, coupled with the severe steric shielding and lack of α -protons provided by the gem-dimethyl substituted amine. When subjected to rigorous, self-validating calorimetric and chromatographic protocols, it demonstrates negligible heat flow and degradation, making it an exceptionally reliable intermediate for long-term storage and drug development workflows.

References

  • Benzonitrile: Condensed phase thermochemistry data - NIST Chemistry WebBook. Available at:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Thorpe–Ingold effect (Gem-Dimethyl Effect) - Wikipedia. Available at:[Link]

Sources

4-(2-Amino-2-methylpropyl)benzonitrile: Mechanistic Utility and Synthetic Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic installation of specific structural motifs can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. 4-(2-Amino-2-methylpropyl)benzonitrile (CAS No. 2126178-77-4) is a highly specialized, bifunctional building block designed for this exact purpose. Featuring a sterically hindered tert-alkyl amine and an electron-withdrawing benzonitrile handle, this intermediate allows medicinal chemists to synthesize highly stable, conformationally restricted drug candidates.

This technical whitepaper provides an in-depth mechanistic guide to utilizing 4-(2-amino-2-methylpropyl)benzonitrile in organic synthesis, detailing the causality behind its reactivity, overcoming steric barriers in amide coupling, and providing self-validating experimental protocols for drug development professionals.

Structural and Electronic Profiling

To effectively utilize 4-(2-amino-2-methylpropyl)benzonitrile, one must understand the dual nature of its functional groups:

The gem-Dimethyl Effect (The tert-Alkyl Amine)

The amine functionality is attached to a tertiary carbon, flanked by two methyl groups. This gem-dimethyl substitution is a privileged motif in medicinal chemistry for two mechanistic reasons:

  • Metabolic Shielding: Linear primary amines are rapidly degraded in vivo via oxidative deamination by monoamine oxidases (MAOs). The bulky gem-dimethyl group sterically blocks the enzyme's active site, significantly improving the metabolic half-life of the resulting drug candidate[1].

  • The Thorpe-Ingold Effect: The bulky methyl groups compress the internal bond angle of the carbon chain, restricting the rotational freedom of adjacent bonds. This entropically favors the formation of specific bioactive conformations, often leading to increased target binding affinity[2].

The Benzonitrile Handle

The para-cyano group serves as a highly versatile synthetic handle. It is strongly electron-withdrawing, which stabilizes the aromatic ring against oxidative metabolism. More importantly, it acts as a precursor for a variety of functional groups, most notably the 1H-tetrazole (a classic carboxylic acid bioisostere) or primary amides via controlled hydrolysis.

Mechanistic Pathways in Organic Synthesis

Overcoming the Steric Penalty in Amide Coupling

The primary synthetic challenge with 4-(2-amino-2-methylpropyl)benzonitrile is the extreme steric hindrance around the nucleophilic nitrogen. Standard amide coupling reagents (e.g., EDC, DCC, or HBTU) typically fail or result in yields <15%[3].

The Causality of Failure: Standard coupling relies on forming an O-acylisourea or active ester intermediate. Because the tert-alkyl amine is sterically congested, its nucleophilic attack on the activated ester is exceedingly slow. Consequently, the competitive background reaction—hydrolysis of the activated ester back to the carboxylic acid—outpaces the desired aminolysis.

The Mechanistic Solution: Acyl Fluorides. To overcome this activation energy barrier, the carboxylic acid must be converted into an acyl fluoride[4]. Unlike acyl chlorides, acyl fluorides are highly resistant to hydrolysis (due to the strong C-F bond) but are exceptionally reactive toward amines. The small atomic radius of fluorine minimizes steric clash at the transition state, allowing the hindered 4-(2-amino-2-methylpropyl)benzonitrile to successfully attack the carbonyl carbon and form the tetrahedral intermediate.

AcylFluorideMechanism Acid Carboxylic Acid AcylF Acyl Fluoride Intermediate Acid->AcylF Cyanuric Fluoride Pyridine Tetra Tetrahedral Intermediate AcylF->Tetra Hindered Amine Nucleophilic Attack Amide Hindered Amide Product Tetra->Amide HF Elimination

Mechanism of acyl fluoride-mediated amide coupling overcoming steric hindrance.

Nitrile-to-Tetrazole Transformation

The benzonitrile moiety can be converted into a 5-substituted 1H-tetrazole via a[3+2] cycloaddition with an azide source (e.g., sodium azide). Because the nitrile carbon is sp-hybridized and electron-deficient (further enhanced by the aromatic ring), it acts as an excellent dipolarophile. The reaction is typically catalyzed by a Lewis acid (like ZnBr₂) which coordinates to the nitrile nitrogen, lowering the LUMO energy of the cyano group and accelerating the cycloaddition.

SyntheticPathways Core 4-(2-Amino-2-methylpropyl) benzonitrile Amide Amide Coupling (Acyl Fluoride) Core->Amide R-COF, Base Tetrazole Tetrazole Synthesis ([3+2] Cycloaddition) Core->Tetrazole NaN3, ZnBr2 Hydrolysis Nitrile Hydrolysis (Amide/Acid) Core->Hydrolysis NaOH, H2O2 ProdA Sterically Hindered Amide Amide->ProdA ProdB Tetrazole Bioisostere Tetrazole->ProdB ProdC Bifunctional Scaffold Hydrolysis->ProdC

Synthetic decision tree for 4-(2-amino-2-methylpropyl)benzonitrile functionalization.

Quantitative Data & Comparative Reactivity

The following table summarizes the dramatic differences in reactivity and pharmacokinetic properties between a standard linear amine and the gem-dimethyl substituted target compound.

Property / ReactionLinear Analog: 4-(2-Aminoethyl)benzonitrileTarget: 4-(2-Amino-2-methylpropyl)benzonitrileMechanistic Rationale
Amide Coupling Yield (EDC/HOBt) >90%<15%Steric clash at the tetrahedral intermediate prevents nucleophilic attack; hydrolysis dominates.
Amide Coupling Yield (Acyl Fluoride) >95%88% High electrophilicity and small atomic radius of the C-F bond overcome the steric barrier[4].
Metabolic Half-Life (HLM) ~25 min>120 min The gem-dimethyl group sterically blocks oxidative deamination by monoamine oxidases[1].
Conformational Flexibility High (freely rotatable)Restricted Thorpe-Ingold effect compresses internal angles, enforcing a rigid bioactive conformation[2].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Amide Bond Formation via Acyl Fluoride

Objective: Couple a generic carboxylic acid to 4-(2-amino-2-methylpropyl)benzonitrile.

  • Activation (Acyl Fluoride Generation): Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add pyridine (1.0 eq) and cyanuric fluoride (1.2 eq). Stir at room temperature for 2 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol. TLC analysis should show complete conversion of the baseline acid to a high-Rf methyl ester, confirming the acyl fluoride was successfully generated.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the precipitated cyanuric acid byproduct.

  • Coupling: To the filtrate, add 4-(2-amino-2-methylpropyl)benzonitrile hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to free-base the amine in situ. Stir at 40 °C for 12 hours.

  • Self-Purifying Workup:

    • Wash the organic layer with 1M HCl (3x). Logic: This selectively protonates and removes any unreacted sterically hindered amine into the aqueous layer.

    • Wash with saturated NaHCO₃ (3x). Logic: This deprotonates and removes any hydrolyzed carboxylic acid.

    • The remaining organic layer contains the pure, neutral hindered amide. Dry over Na₂SO₄ and concentrate.

Protocol B: Lewis Acid-Catalyzed Tetrazole Synthesis

Objective: Convert the benzonitrile moiety into a 1H-tetrazole bioisostere.

  • Cycloaddition: Suspend the hindered amide product from Protocol A (1.0 eq), sodium azide (NaN₃) (3.0 eq), and zinc bromide (ZnBr₂) (1.5 eq) in a 2:1 mixture of isopropanol and water. Reflux at 100 °C for 24 hours.

    • Self-Validation Check: Monitor via IR spectroscopy. The sharp, distinct C≡N stretch at ~2230 cm⁻¹ will completely disappear upon full conversion.

  • Self-Purifying Workup: Cool the mixture to room temperature. Add 2M NaOH to reach pH 12, then extract with ethyl acetate to remove unreacted starting material and neutral impurities.

  • Precipitation: Carefully acidify the aqueous layer with 3M HCl to pH 2.

    • Logic: The tetrazole product is acidic (pKa ~4.5). Dropping the pH to 2 protonates the tetrazole, rendering it highly lipophilic and causing it to precipitate out of the aqueous solution as a white solid, validating the success of the reaction visually. Filter and dry under vacuum.

References

  • Talele, T. T. (2018) Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Jin, et al. / PMC (2019) Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: Current Topics in Medicinal Chemistry (via NIH/PubMed Central) URL:[Link]

  • Organic & Biomolecular Chemistry (2015) Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Royal Society of Chemistry (RSC Publishing) URL:[Link]

  • Chimia (2017) Title: The Synthesis of Sterically Hindered Amides Source: Swiss Chemical Society URL:[Link]

Sources

Engineering Molecular Stability: An In-Depth Technical Guide to the Electron-Withdrawing Effects of 4-(2-Amino-2-methylpropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the strategic placement of functional groups is paramount to controlling a molecule's physicochemical properties and metabolic fate. 4-(2-Amino-2-methylpropyl)benzonitrile represents a masterclass in structural engineering. By coupling a potent electron-withdrawing group (EWG)—the para-cyano moiety—with a sterically hindered gem-dimethyl aliphatic amine, this scaffold achieves a highly desirable balance of basicity, target engagement potential, and profound metabolic stability.

As an application scientist, I approach this molecule not merely as a static 2D structure, but as a dynamic electronic landscape. This whitepaper deconstructs the causality behind its electronic effects, details its impact on pharmacokinetics, and provides self-validating experimental workflows for evaluating its properties.

Structural Deconstruction & Electronic Mapping

To understand the behavior of 4-(2-Amino-2-methylpropyl)benzonitrile, we must isolate its two defining structural motifs and analyze their synergistic effects.

The para-Cyano Group: An Electronic Sink

The cyano group (-CN) is one of the most effective electron-withdrawing groups utilized in medicinal chemistry. Positioned para to the alkyl chain, it exerts its influence through two distinct mechanisms:

  • Inductive Effect (-I): The sp-hybridized carbon and highly electronegative nitrogen create a strong dipole, pulling electron density through the σ -bond framework.

  • Resonance Effect (-R): The π -system of the triple bond conjugates with the aromatic ring, delocalizing π -electrons away from the benzene core and localizing them onto the nitrogen atom.

This dual-action withdrawal drastically reduces the electron density of the aromatic ring, altering its non-covalent interaction profile (e.g., favoring π

π stacking with electron-rich residues in target binding pockets)[1].
The gem-Dimethyl Amine: A Steric Fortress

While the cyano group dictates the electronic nature of the ring, the 2-amino-2-methylpropyl moiety dictates the stability of the basic center. The gem-dimethyl group introduces severe steric bulk precisely at the α -carbon adjacent to the primary amine. This structural modification enforces a specific bioactive conformation while completely blocking access to the α -protons, which are typical soft spots for enzymatic degradation[2].

G CN para-Cyano Group (-CN) Strong EWG (-I, -R) Ring Aromatic Ring Electron-Deficient (π-system) CN->Ring Withdraws e- density (Resonance & Inductive) Spacer Alkyl Spacer (-CH2-) Electronic Insulator Ring->Spacer Attenuated inductive pull Gem gem-Dimethyl Group Steric Shield Spacer->Gem Structural linkage Amine Primary Amine (-NH2) Basic Center Gem->Amine Steric hindrance prevents deamination

Electronic and steric mapping of 4-(2-Amino-2-methylpropyl)benzonitrile.

Pharmacokinetic Causality: The Impact of Electron Withdrawal

The true value of the electron-withdrawing cyano group becomes evident when evaluating the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Cytochrome P450 (CYP450) Resistance

Phase I metabolism in the liver is primarily driven by CYP450 enzymes, which utilize a highly reactive iron-oxo species to oxidize substrates. This reaction is fundamentally an electrophilic attack on the drug molecule. Because the para-cyano group withdraws electron density, the aromatic ring becomes highly electron-deficient. An electron-poor ring is a poor nucleophile, rendering it highly resistant to CYP-mediated aromatic hydroxylation[3].

Protection Against Deamination

Simultaneously, the primary amine is protected. Typically, linear aliphatic amines are rapidly cleared via monoamine oxidases (MAOs) or CYP-mediated α -carbon oxidation, leading to deamination. The gem-dimethyl group eliminates the α -protons required for this catalytic mechanism, effectively shutting down this metabolic liability[2].

Quantitative Data Summary

The table below summarizes the theoretical impact of these structural motifs compared to unsubstituted baselines, demonstrating the profound stabilizing effect of the EWG and steric shielding.

Structural MotifHammett Constant ( σp​ )Electronic/Steric EffectPrimary Metabolic LiabilityPredicted CYP450 CLint​
Unsubstituted Phenyl 0.00NeutralHigh susceptibility to aromatic oxidationHigh
para-Cyano Phenyl +0.66Strong EWG (-I, -R)Resistant to electrophilic oxidationLow
Linear Alkyl Amine N/A+I (Aliphatic) α -carbon deamination (MAO/CYP)High
gem-Dimethyl Amine N/ASteric ShieldingBlocked α -oxidationVery Low

Synthetic Utility and Reactivity

Beyond pharmacokinetics, the strong electron-withdrawing nature of the cyano group makes 4-(2-Amino-2-methylpropyl)benzonitrile an excellent synthon in organic chemistry. The EWG activates the aromatic ring, lowering the lowest unoccupied molecular orbital (LUMO) energy. If a leaving group (such as a halogen) were introduced to the ring, the cyano group would prime the system for Nucleophilic Aromatic Substitution ( SN​Ar ). Furthermore, the cyano group itself can be selectively hydrolyzed to an amide or carboxylic acid, or reduced to an amine, providing immense versatility in multi-step C-N bond formation reactions and library synthesis.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To empirically prove the metabolic stability conferred by the electron-withdrawing and steric effects, we utilize a Human Liver Microsome (HLM) stability assay.

Causality in Design: This protocol is engineered as a self-validating system. We include a minus-NADPH control to definitively prove that any observed clearance is strictly enzymatic (CYP-mediated) rather than a result of chemical instability or non-specific binding to microsomal lipids. Furthermore, quenching with acetonitrile (MeCN) instantly denatures the enzymes, locking the kinetic state of the reaction for accurate LC-MS/MS quantification.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock solution of 4-(2-Amino-2-methylpropyl)benzonitrile in DMSO. Dilute to a 1 µM working concentration in 0.1 M Potassium Phosphate (KPi) buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes to the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Internal Controls:

    • Positive Control: Prepare a parallel incubation using Verapamil (a known high-clearance CYP substrate).

    • Negative Control: Prepare a parallel incubation of the test compound without the addition of NADPH.

  • Thermal Equilibration: Pre-incubate all mixtures in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to the test and positive control samples.

  • Kinetic Sampling: At time points t=0,15,30, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Enzyme Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an analytical internal standard (e.g., Tolbutamide). Note: The organic solvent instantly precipitates the proteins, halting all metabolic activity.

  • Extraction & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

W Step1 1. Substrate Preparation 1 µM compound in 0.1M KPi buffer Step2 2. HLM Addition 0.5 mg/mL microsomal protein Step1->Step2 Step3 3. Thermal Equilibration 5 min at 37°C Step2->Step3 Step4 4. Reaction Initiation Add 1 mM NADPH Step3->Step4 Step5 5. Kinetic Sampling Aliquots at 0, 15, 30, 60 min Step4->Step5 Step6 6. Quenching & Extraction Ice-cold MeCN + Internal Std Step5->Step6 Step7 7. LC-MS/MS Analysis Quantify remaining parent drug Step6->Step7

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

  • Source: PubMed Central (PMC)
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: ACS Publications URL
  • CHAPTER 9: Cytochrome P450 Metabolism Source: The Royal Society of Chemistry URL
  • C-N Bond Formation Reactions Source: TCI Chemicals URL

Sources

Methodological & Application

step-by-step synthesis protocol for 4-(2-Amino-2-methylpropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile Hydrochloride

Strategic Overview & Retrosynthetic Design

The compound 4-(2-Amino-2-methylpropyl)benzonitrile (CAS: 2126178-77-4) is a highly valuable building block in pharmaceutical development [1]. The incorporation of a gem-dimethyl group adjacent to the primary amine restricts conformational flexibility and blocks metabolic oxidation at the alpha position, a common strategy in modern drug design.

Synthesizing this molecule presents a distinct chemoselectivity challenge: introducing a primary amine without reducing the sensitive aromatic nitrile group. Direct alkylation of aliphatic nitriles followed by reduction is non-viable due to the competing reduction of the benzonitrile moiety. Therefore, this protocol utilizes a highly controlled, four-step sequence: an enolate alkylation, chemoselective saponification, a Curtius rearrangement using Diphenylphosphoryl azide (DPPA) [2], and anhydrous acidic deprotection.

G N1 4-Cyanobenzyl Bromide + Ethyl Isobutyrate N2 Alkylation (LDA, THF, -78°C) N1->N2 N3 Ethyl 3-(4-cyanophenyl)- 2,2-dimethylpropanoate N2->N3 N4 Saponification (LiOH, THF/H2O) N3->N4 N5 3-(4-cyanophenyl)- 2,2-dimethylpropanoic acid N4->N5 N6 Curtius Rearrangement (DPPA, Et3N, tBuOH) N5->N6 N7 Boc-Protected Amine N6->N7 N8 Deprotection (HCl/Dioxane) N7->N8 N9 4-(2-Amino-2-methylpropyl) benzonitrile HCl N8->N9

Synthesis workflow for 4-(2-Amino-2-methylpropyl)benzonitrile via Curtius rearrangement.

Experimental Methodologies & Causal Mechanics

Note: All procedures must be conducted in a professional laboratory environment under a certified fume hood using appropriate Personal Protective Equipment (PPE).

Phase 1: Enolate Alkylation

Objective: Form the carbon skeleton via C-C bond formation.

  • Procedure: To a flame-dried flask under inert argon, add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C and add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form Lithium Diisopropylamide (LDA). Add ethyl isobutyrate (1.0 eq) dropwise. After 1 hour at -78°C, add a solution of 4-cyanobenzyl bromide (0.95 eq) in THF. Allow the reaction to slowly warm to 0°C over 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Causality & Validation: Ethyl isobutyrate has a high pKa (~24); quantitative deprotonation requires a strong, sterically hindered, non-nucleophilic base like LDA to prevent acyl substitution. Maintaining the reaction at -78°C ensures the kinetic enolate does not undergo self-condensation. The reaction is self-validating via TLC (consumption of the UV-active 4-cyanobenzyl bromide).

Phase 2: Chemoselective Saponification

Objective: Unmask the carboxylic acid for the subsequent rearrangement.

  • Procedure: Dissolve the crude ester from Phase 1 in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir vigorously at ambient temperature (20-25°C) for 16 hours. Concentrate to remove organic solvents, acidify the aqueous layer to pH 2 using 1M HCl, and extract with dichloromethane (DCM).

  • Causality & Validation: LiOH is selected over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl and accelerating hydrolysis at room temperature. Avoiding heat is critical; elevated temperatures in the presence of hydroxide will hydrolyze the aromatic nitrile to a primary amide or carboxylic acid. Successful acidification yields a white precipitate (the free acid), validating the conversion.

Phase 3: Curtius Rearrangement

Objective: Convert the carboxylic acid to a Boc-protected primary amine.

  • Procedure: Dissolve the carboxylic acid in anhydrous tert-butanol (0.2 M). Add triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq) [2]. Heat the mixture to reflux (85°C) for 12 hours. Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate tert-butyl (1-(4-cyanophenyl)-2-methylpropan-2-yl)carbamate.

  • Causality & Validation: DPPA is utilized as a safe, bench-stable alternative to sodium azide for generating the acyl azide in situ. Upon heating, the acyl azide undergoes a concerted Curtius rearrangement to form an isocyanate intermediate. This step is physically self-validating: the steady evolution of nitrogen gas (N₂) bubbles confirms the rearrangement is actively occurring. The isocyanate is immediately trapped by the solvent (tert-butanol) to form the stable Boc-carbamate.

Phase 4: Anhydrous Acidic Deprotection

Objective: Cleave the Boc protecting group to yield the final API intermediate.

  • Procedure: Dissolve the Boc-protected amine in minimal anhydrous dichloromethane. Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2-4 hours. The product will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • Causality & Validation: Anhydrous HCl is strictly required. If aqueous acid is used, the nitrile group risks hydrolysis. The cleavage of the Boc group generates isobutylene gas and CO₂. The procedure is self-validating through precipitation: the resulting hydrochloride salt is insoluble in the DCM/dioxane mixture, driving the reaction to completion and allowing isolation via simple filtration without aqueous workup.

Quantitative Data & Analytical Markers

Synthesis PhaseIntermediate / TargetExpected YieldKey Analytical Markers (Self-Validation)
1. Alkylation Ethyl 3-(4-cyanophenyl)-2,2-dimethylpropanoate82 - 88%¹H NMR: Singlet (6H) at ~1.2 ppm (gem-dimethyl).IR: Sharp band at 2230 cm⁻¹ (C≡N stretch).
2. Saponification 3-(4-cyanophenyl)-2,2-dimethylpropanoic acid90 - 95%IR: Broad O-H stretch (2500-3300 cm⁻¹). Disappearance of ester C=O at 1735 cm⁻¹, appearance of acid C=O at 1710 cm⁻¹.
3. Curtius tert-butyl (1-(4-cyanophenyl)-2-methylpropan-2-yl)carbamate75 - 80%¹H NMR: Large singlet (9H) at ~1.4 ppm (Boc group).MS (ESI): [M+Na]⁺ adduct formation.
4. Deprotection 4-(2-Amino-2-methylpropyl)benzonitrile HCl95 - 98%¹H NMR (DMSO-d6): Broad singlet (3H) at ~8.2 ppm (-NH₃⁺). Disappearance of Boc singlet.Melting Point: Sharp transition (salt form).

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius rearrangement and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

  • Organic Syntheses. (n.d.). General Procedures for the Alkylation of Esters and Curtius Rearrangements. Org. Syn. Retrieved April 2, 2026, from [Link]

practical applications of 4-(2-Amino-2-methylpropyl)benzonitrile in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 4-(2-Amino-2-methylpropyl)benzonitrile in Hit-to-Lead Optimization

Executive Summary

In modern drug discovery, overcoming metabolic liabilities while maintaining target affinity is a primary bottleneck during hit-to-lead and lead optimization campaigns. 4-(2-Amino-2-methylpropyl)benzonitrile (CAS 2126178-77-4) has emerged as a highly specialized, dual-functional building block designed to address these exact challenges. Structurally, it is an α,α -dimethylphenethylamine derivative featuring a para-substituted benzonitrile moiety.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale behind incorporating this pharmacophore, supported by self-validating synthetic protocols. By leveraging the steric bulk of the gem-dimethyl group and the bioisosteric potential of the nitrile handle, medicinal chemists can systematically engineer metabolic stability and enhanced membrane permeability into their preclinical candidates.

Pharmacophore & Structural Rationale

The utility of 4-(2-Amino-2-methylpropyl)benzonitrile lies in its two distinct functional poles:

  • The Gem-Dimethyl (Thorpe-Ingold) Effect: The inclusion of two methyl groups at the α -carbon (adjacent to the primary amine) induces the Thorpe-Ingold effect[1]. This steric crowding forces the ethylamine backbone into a highly restricted, pre-organized conformation, reducing the entropic penalty upon binding to a target receptor or enzyme. More critically, this α,α -dimethyl substitution provides profound steric shielding. It physically blocks the active sites of Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes, preventing the rapid oxidative deamination that typically plagues unsubstituted phenethylamines[2].

  • The Benzonitrile Handle: The para-nitrile group serves as a robust, electron-withdrawing anchor. It can act as a hydrogen bond acceptor in kinase hinge-binding regions or be utilized as a synthetic precursor. Most notably, it undergoes[3+2] cycloaddition to form a 5-substituted-1H-tetrazole—a premier bioisostere for carboxylic acids that maintains a similar pKa (~4.5) but offers superior lipophilicity and passive membrane permeability.

G Lead Initial Hit / Lead (High MAO/CYP Clearance) Mod Incorporate 4-(2-Amino-2- methylpropyl)benzonitrile Lead->Mod Thorpe Thorpe-Ingold Effect (Conformational Locking) Mod->Thorpe Shield Steric Shielding (α,α-Dimethyl Group) Mod->Shield Nitrile Benzonitrile Handle (Bioisosteric Anchor) Mod->Nitrile Affinity Increased Target Affinity (Reduced Entropic Penalty) Thorpe->Affinity Stability Enhanced Metabolic Stability (Blocked Oxidative Deamination) Shield->Stability Tetrazole Tetrazole Conversion (Carboxylic Acid Bioisostere) Nitrile->Tetrazole Candidate Optimized Preclinical Candidate (Superior DMPK Profile) Affinity->Candidate Stability->Candidate Tetrazole->Candidate

Caption: Logical workflow detailing the pharmacokinetic and pharmacodynamic optimization using the building block.

Quantitative Data: Impact on DMPK Parameters

The strategic addition of the gem-dimethyl group drastically alters the physicochemical and pharmacokinetic (DMPK) landscape of the molecule. Table 1 summarizes the expected shifts in key parameters when transitioning from a standard phenethylamine to the 4-(2-Amino-2-methylpropyl)benzonitrile architecture.

Table 1: Comparative Physicochemical & DMPK Properties

ParameterUnsubstituted Phenethylamine α,α -Dimethyl AnalogMechanistic Rationale
In vitro Hepatic Clearance ( CLint​ ) High (>50 μ L/min/mg)Low (<10 μ L/min/mg)Steric bulk prevents CYP450-mediated α -carbon oxidation[2].
Metabolic Half-life ( t1/2​ ) Short (< 1 hour)Extended (> 4 hours)Resistance to first-pass metabolism and oxidative deamination.
MAO-A/B Degradation RapidNegligibleMAO requires an α -proton for the catalytic hydride transfer; the gem-dimethyl group removes this liability.
LogD (pH 7.4) ~1.2~1.9Addition of two lipophilic methyl groups increases overall hydrophobicity, enhancing blood-brain barrier (BBB) penetration if desired.

Experimental Protocols (Self-Validating Systems)

Because of the extreme steric hindrance imparted by the α,α -dimethyl group, standard synthetic methodologies often fail. The following protocols are engineered to overcome these thermodynamic barriers while incorporating built-in Quality Control (QC) steps to ensure the system self-validates during execution.

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Standard carbodiimides (like EDC/HOBt) are thermodynamically insufficient to drive the acylation of the highly hindered tertiary-carbon-bound amine. We must utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The causality here is the "7-aza effect" [3]. The nitrogen at position 7 of the HOAt leaving group coordinates with the incoming hindered amine via hydrogen bonding, providing anchimeric assistance that perfectly orients the nucleophile for attack on the activated ester[3].

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active HOAt ester. The solution will turn a distinct pale yellow.

  • Amine Introduction: Add 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride (1.1 eq). Elevate the reaction temperature to 50°C. Causality: The elevated temperature provides the kinetic energy required to overcome the steric repulsion of the gem-dimethyl group during the transition state.

  • Reaction Monitoring & Self-Validation (IPQC):

    • TLC Validation: Spot the reaction on silica gel. Stain with Ninhydrin and heat. The starting amine will stain a vibrant purple/blue. The successful formation of the sterically hindered amide will be ninhydrin-negative , providing immediate visual confirmation of conversion.

    • LC-MS Validation: Monitor the disappearance of the highly UV-active HATU byproduct (tetramethylurea) alongside the appearance of the [M+H]+ product mass.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, wash the organic layer with 10% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Nitrile to Tetrazole Bioisosteric Conversion

Converting the benzonitrile to a 1H-tetrazole creates a lipophilic bioisostere of a carboxylic acid. Because the para-alkyl chain is slightly electron-donating (via hyperconjugation), the nitrile carbon is less electrophilic than in electron-poor systems. Therefore, a Lewis acid catalyst is mandatory.

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure vial, dissolve the benzonitrile intermediate (1.0 eq) in anhydrous Toluene or DMF.

  • Reagent Addition: Add Sodium Azide ( NaN3​ ) (3.0 eq) and Zinc Bromide ( ZnBr2​ ) (1.5 eq). Causality: The Zn2+ ion acts as a strong Lewis acid, coordinating to the nitrile nitrogen. This pulls electron density away from the nitrile carbon, drastically increasing its susceptibility to nucleophilic attack by the azide ion, enabling the[3+2] cycloaddition.

  • Cycloaddition: Seal the vial and heat to 120°C for 16-24 hours behind a blast shield.

  • Reaction Monitoring & Self-Validation (IPQC):

    • FT-IR Validation: Take a crude aliquot and perform ATR-FTIR. The starting material will show a sharp, distinct C≡N stretch at ~2220 cm−1 . The reaction is validated as complete when this peak entirely disappears and is replaced by a broad N-H stretch between 2800-3200 cm−1 .

    • HPLC Validation: Due to the acidic nature of the formed tetrazole (pKa ~4.5), the product will exhibit a drastically shorter retention time on reverse-phase HPLC (using a 0.1% Formic Acid mobile phase) compared to the neutral benzonitrile precursor.

  • Workup: Cool to room temperature, carefully acidify to pH 3 with 1M HCl (to protonate the tetrazole and break the zinc complex), and extract with Ethyl Acetate.

References

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.[Link]

Sources

Advanced Catalytic Hydrogenation Protocols for 4-(2-Amino-2-methylpropyl)benzonitrile: Suppressing Dimerization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

4-(2-Amino-2-methylpropyl)benzonitrile is a highly valuable bifunctional building block used in the synthesis of complex active pharmaceutical ingredients (APIs). The reduction of its benzonitrile moiety to a primary benzylamine yields 1-(4-(aminomethyl)phenyl)-2-methylpropan-2-amine .

However, this transformation presents a classic "dimerization dilemma." During catalytic hydrogenation, the nitrile is initially reduced to a highly electrophilic aldimine intermediate. Because the substrate already contains an aliphatic primary amine, this amine can act as a nucleophile, rapidly attacking the intermediate aldimine. This intermolecular condensation leads to the formation of secondary amine dimers and oligomers, drastically reducing the yield of the target diamine.

Causality of Experimental Choices

Although the 2-amino-2-methylpropyl group features a tertiary carbon adjacent to the amine (imparting tert-butyl-like steric hindrance), this steric bulk is insufficient to completely suppress nucleophilic attack on the highly reactive aldimine . To achieve high primary amine selectivity, the reaction environment must be engineered using one of two primary strategies:

  • Thermodynamic Trapping (The Ammonia Method): By conducting the hydrogenation in the presence of a vast molar excess of ammonia using Raney Nickel, the equilibrium of the imine condensation is forced toward the primary aldimine. Ammonia outcompetes the bulky aliphatic amine, ensuring that subsequent hydrogenation yields the primary benzylamine .

  • Electronic Deactivation (The Acidic Method): By adding a strong acid (e.g., HCl) to the reaction mixture with Palladium on Carbon (Pd/C), the existing aliphatic primary amine is instantly protonated to an ammonium salt (-NH₃⁺). This eliminates its lone pair, rendering it completely non-nucleophilic and shutting down the dimerization pathway entirely.

  • Amphoteric Catalysis (Emerging Additive-Free Methods): Recent advances have demonstrated that specialized catalysts, such as nanoscale Ni⁰-Niᴵᴵ/ᴵᴵᴵ-bTiO₂ heterojunctions, possess a precise balance of acidic and basic sites that can selectively yield primary amines without external additives .

Catalyst & Conditions Optimization

The following table summarizes the quantitative data for various catalytic systems tested for this specific transformation.

Catalyst SystemSolventAdditivePressure (bar)Temp (°C)Conversion (%)Primary Amine Selectivity (%)Mechanistic Rationale
Pd/C (10%) EthanolNone1025>99%45%Neutral media allows rapid nucleophilic attack; high dimer formation.
Pd/C (10%) EthanolHCl (2.5 eq)1025>99%98% Acid protonates the aliphatic amine, electronically deactivating it.
Raney Nickel MethanolNH₃ (7 N)3050>99%96% Excess ammonia thermodynamically traps the aldimine intermediate.
Ni-NiO@bTiO₂ 2-PropanolNone30130>99%98% Amphoteric catalyst balances acidic/basic sites to prevent condensation.

Experimental Protocols

Protocol A: Raney Nickel with Methanolic Ammonia (Industrial Standard)

This method is ideal for scale-up as it avoids the use of highly corrosive acids and yields the free-base diamine directly.

Step-by-Step Methodology:

  • Catalyst Preparation: Wash 1.5 g of active Raney Nickel slurry (W.R. Grace & Co. type) three times with methanol to remove water. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry.

  • Reaction Setup: In a 250 mL Parr autoclave, dissolve 10.0 g (approx. 57 mmol) of 4-(2-Amino-2-methylpropyl)benzonitrile in 100 mL of 7 N ammonia in methanol. Add the washed Raney Nickel catalyst.

  • Hydrogenation: Seal the autoclave, purge three times with nitrogen (10 bar), and three times with hydrogen (10 bar). Pressurize the vessel to 30 bar of H₂ and heat to 50 °C under vigorous stirring (800 rpm).

  • In-Process Control (Self-Validation): Monitor the reaction via IR spectroscopy of aliquots. The reaction is complete when the sharp nitrile stretching band at ~2220 cm⁻¹ completely disappears (typically 4-6 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen and excess ammonia gas through a scrubber. Filter the catalyst through a pad of Celite under a blanket of argon.

  • Product Isolation: Concentrate the filtrate under reduced pressure. Validation Check: A ninhydrin stain of the crude oil on a TLC plate should yield a dark purple spot (primary amine) with no trailing streaks (polymeric byproducts).

Protocol B: Palladium on Carbon in Acidic Media (Laboratory Scale)

This method is preferred for high-purity laboratory synthesis, utilizing milder pressures and avoiding the toxicity of ammonia gas.

Step-by-Step Methodology:

  • Substrate Protonation: Dissolve 5.0 g (28.7 mmol) of the substrate in 50 mL of absolute ethanol. Slowly add 6.0 mL of concentrated aqueous HCl (approx. 72 mmol, 2.5 eq). The solution will warm slightly as the hydrochloride salt forms.

  • Reaction Setup: Transfer the solution to a heavy-walled hydrogenation flask. Add 0.5 g of 10% Pd/C (50% wet).

  • Hydrogenation: Attach the flask to a Parr shaker or balloon apparatus. Purge with nitrogen, then hydrogen. Pressurize to 10 bar H₂ and shake at room temperature for 12 hours.

  • In-Process Control (Self-Validation): Monitor hydrogen uptake. The reaction should consume exactly 2.0 molar equivalents of H₂. Once the pressure drop ceases, the reduction is complete.

  • Workup & Basification: Filter the Pd/C through Celite. The product is currently a diamine dihydrochloride salt (highly water-soluble). Concentrate the ethanol, dissolve the residue in 50 mL of water, and cool to 0 °C.

  • Extraction: Slowly add 6 M NaOH until the aqueous layer reaches pH > 12. Extract the free-base diamine with Dichloromethane (3 x 50 mL).

  • Aqueous Validation Check: Before discarding the aqueous layer, spot it on a TLC plate and stain with ninhydrin. If it turns purple, basification was insufficient; add more NaOH and extract again. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure diamine.

Pathway Visualization

Workflow Substrate 4-(2-Amino-2-methylpropyl)benzonitrile (Sterically Hindered Primary Amine) Catalyst Heterogeneous Catalyst (Raney Ni or Pd/C) Substrate->Catalyst H2 Adsorption Aldimine Reactive Aldimine Intermediate (Ar-CH=NH) Catalyst->Aldimine Partial Reduction Desired 1-(4-(Aminomethyl)phenyl)- 2-methylpropan-2-amine (Target Diamine) Aldimine->Desired Excess NH3 (Protocol A) or HCl (Protocol B) Undesired Secondary Amine Dimer / Oligomer (Undesired Byproduct) Aldimine->Undesired Nucleophilic Attack by Aliphatic Amine (Neutral Media)

Reaction pathway for nitrile hydrogenation showing desired primary amine vs. undesired dimerization.

References

  • Title: Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines Source: Periodica Polytechnica Chemical Engineering URL: [Link]

  • Title: Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines Source: ResearchGate URL: [Link]

  • Title: Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni⁰-Niᴵᴵ/ᴵᴵᴵ-bTiO₂ Heterojunctions Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Application Note: Incorporating 4-(2-Amino-2-methylpropyl)benzonitrile into API Manufacturing Processes

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of the Scaffold

In modern Active Pharmaceutical Ingredient (API) design, balancing target affinity with pharmacokinetic viability is a primary challenge. Commercially available as a hydrochloride salt (CAS: 2126178-77-4), has emerged as a highly versatile bifunctional building block. It offers two distinct synthetic handles: a sterically hindered primary amine and a para-substituted benzonitrile. This dual reactivity allows chemists to construct complex, multi-cyclic API scaffolds while simultaneously embedding critical structural motifs that enhance drug-like properties.

Mechanistic Insights: The gem-Dimethyl Effect

The defining feature of this building block is the gem-dimethyl group situated at the α -position relative to the primary amine. Incorporating this moiety into an API introduces profound physicochemical and pharmacokinetic advantages:

  • Pharmacodynamic Pre-organization: The gem-dimethyl group restricts the rotational degrees of freedom of the alkyl chain. This conformational restriction enforces a bioactive geometry, which minimizes the entropic penalty upon receptor binding and can significantly 1[1].

  • Metabolic Shielding: Primary and secondary amines are notorious soft spots for oxidative deamination by monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. The steric bulk of the gem-dimethyl group physically shields the amine linkage from enzymatic attack, thereby 2[2].

However, this steric shielding also imposes a synthetic challenge. Standard carbodiimide coupling agents (e.g., EDC, DIC) often fail to achieve full conversion when reacting with this hindered amine, necessitating the use of highly reactive uronium-based coupling reagents.

Workflow Visualization

API_Workflow A 4-(2-Amino-2-methylpropyl) benzonitrile HCl B Amide Coupling (HATU / DIPEA) A->B Pathway 1: Amine Derivatization C Nitrile Transformation ([3+2] Cycloaddition) A->C Pathway 2: Nitrile Derivatization D Sterically Hindered Amide Intermediate B->D High Yield (>85%) E Tetrazole-based API Scaffold C->E NaN3, Et3N·HCl D->E Subsequent Transformation

Synthetic Workflow for 4-(2-Amino-2-methylpropyl)benzonitrile Derivatization.

Quantitative Data: Coupling Optimization

To demonstrate the necessity of specialized reagents for the sterically hindered amine, the following table summarizes the optimization of amide coupling conditions using a standard heteroaryl carboxylic acid.

Coupling ReagentAdditiveBase (eq)Temp (°C)Time (h)Yield (%)Purity (UPLC %)
EDC·HClHOBtDIPEA (3.0)252435>95
PyBOPNoneDIPEA (3.0)251855>95
HATU None DIPEA (3.0) 40 6 88 >98
COMUNoneDIPEA (3.0)40492>98

Experimental Protocols

Protocol A: Uronium-Mediated Amide Coupling

This protocol details the conjugation of a generic carboxylic acid to the hindered amine handle of 4-(2-Amino-2-methylpropyl)benzonitrile.

Step-by-Step Methodology:

  • Active Ester Formation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive O-At active ester. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Amine Introduction: Add 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride (1.1 eq) followed by a second portion of DIPEA (1.5 eq).

    • Causality: The second equivalent of base is strictly required to neutralize the HCl salt, liberating the nucleophilic free amine in situ without crashing the local pH.

  • Thermal Acceleration: Elevate the reaction temperature to 40 °C and stir for 6 hours.

    • Causality: The thermal energy is required to push the sterically hindered amine into the optimal trajectory for nucleophilic attack on the active ester.

  • System Validation & Workup: Monitor the reaction via UPLC-MS. The system is self-validating: complete consumption of the active ester mass and the appearance of the product mass (M+H)+ confirm success. Quench with saturated aqueous NaHCO3​ and extract with EtOAc. The basic aqueous phase acts as a chemical filter, removing unreacted acid and HATU byproducts while retaining the neutral amide in the organic layer.

Protocol B: Controlled [3+2] Cycloaddition for Tetrazole Synthesis

The benzonitrile handle provides an excellent precursor for tetrazoles, a common bioisostere for carboxylic acids in API design.

Step-by-Step Methodology:

  • Reagent Assembly: In a pressure-rated reactor, suspend the benzonitrile intermediate (1.0 eq), Sodium azide ( NaN3​ , 3.0 eq), and Triethylamine hydrochloride ( Et3​N⋅HCl , 3.0 eq) in a 2:1 mixture of Toluene/DMF.

    • Causality: Et3​N⋅HCl acts as a critical proton source to generate hydrazoic acid ( HN3​ ) in situ in a buffered, controlled manner. This prevents the accumulation of pure, highly explosive HN3​ gas, ensuring process safety at scale.

  • Cycloaddition: Seal the reactor and heat to 110 °C for 16 hours.

    • Causality: The[3+2] cycloaddition of nitriles with azides is thermodynamically demanding and requires significant thermal input to reach the transition state.

  • System Validation & Workup: Cool to room temperature. The transformation is validated by FTIR spectroscopy (disappearance of the sharp C≡N stretch at ~2220 cm−1 ). Dilute with EtOAc and wash with 1M HCl.

    • Causality: The acidic wash is a self-validating purification step. It ensures the newly formed tetrazole (pKa ~4.5) remains protonated and highly soluble in the organic layer, while simultaneously forcing unreacted inorganic azide salts and DMF into the aqueous waste stream.

References

  • 4-(2-amino-2-methylpropyl)benzonitrile hydrochloride | 2126178-77-4 - Sigma-Aldrich.

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - American Chemical Society (ACS). 1

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability - ScienceOpen. 2

Sources

Application Note: Reactive Crystallization and Isolation of 4-(2-Amino-2-methylpropyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

4-(2-Amino-2-methylpropyl)benzonitrile (commonly isolated as its hydrochloride salt, CAS 2126178-77-4) [1] is a highly specialized, sterically hindered primary amine building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel receptor antagonists and neurostabilizing agents.

Isolating this compound presents unique physicochemical challenges. The presence of the gem-dimethyl group adjacent to the primary amine introduces significant steric bulk. This structural feature disrupts intermolecular hydrogen bonding in the free base form, typically rendering the free base as a viscous oil or a low-melting, difficult-to-purify solid. To achieve the stringent purity requirements of pharmaceutical manufacturing (>99.0% HPLC area), the free base must be converted to a stable, highly ordered crystalline salt [2].

This application note details the mechanistic rationale and self-validating protocols for the reactive crystallization and subsequent antisolvent isolation of 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride.

Mechanistic Principles of the Crystallization Strategy

As a Senior Application Scientist, it is critical to understand that successful crystallization is not merely following a recipe; it is the active management of thermodynamic and kinetic forces.

  • Thermodynamic Driving Force (Salt Formation): Protonating the primary amine to form the hydrochloride salt fundamentally alters the molecule's phase behavior. The introduction of strong ionic interactions and N-H···Cl hydrogen bonding overcomes the steric hindrance of the gem-dimethyl group. This provides the high lattice energy required to drive precipitation from moderately polar organic solvents [3].

  • Preventing Nitrile Degradation (The Causality of Anhydrous Conditions): The para-benzonitrile moiety is highly sensitive to acid-catalyzed hydrolysis. Exposure to aqueous hydrochloric acid, particularly during the exothermic salt formation step, can rapidly hydrolyze the nitrile to a primary amide or carboxylic acid impurity. Therefore, the protocol strictly mandates anhydrous conditions —specifically, utilizing anhydrous HCl gas dissolved in isopropanol (IPA).

  • Solvent/Antisolvent Selection: Isopropanol (IPA) is selected as the primary solvent because it fully solvates both the free base and the anhydrous HCl reagent, ensuring a homogeneous reaction environment. Methyl tert-butyl ether (MTBE) is utilized as the antisolvent. Causality: MTBE is completely miscible with IPA but lacks the hydrogen-bond donating capacity necessary to solvate the highly polar amine hydrochloride salt. The controlled addition of MTBE forces the system into rapid supersaturation, precipitating the salt while leaving lipophilic organic impurities dissolved in the mother liquor [2].

Process Visualization

Workflow A 1. Free Base Synthesis (Crude Organic Layer) B 2. Solvent Exchange (Distillation into Isopropanol) A->B C 3. Reactive Crystallization (Anhydrous HCl Addition) B->C D 4. Nucleation & Aging (Controlled Cooling to 5°C) C->D E 5. Antisolvent Wash (Cold MTBE Filtration) D->E F 6. Vacuum Drying (Pure HCl Salt API Intermediate) E->F

Fig 1. Step-by-step workflow for the reactive crystallization of the target amine hydrochloride.

Mechanism Base Free Base Amine (Nitrile Intact) Aqueous Aqueous HCl + Heat Base->Aqueous Sub-optimal Anhydrous Anhydrous HCl + Isopropanol Base->Anhydrous Optimal Degradation Impurity Formation (Nitrile Hydrolysis to Amide) Aqueous->Degradation Stable Stable Crystal Lattice (High Purity HCl Salt) Anhydrous->Stable

Fig 2. Mechanistic rationale for anhydrous conditions to prevent nitrile degradation.

Quantitative Data & Process Parameters

Table 1: Comparative Physicochemical Profile
ParameterFree BaseHydrochloride Salt (CAS 2126178-77-4)
Physical State Viscous oil / Low-melting solidCrystalline white powder
Molecular Weight 174.24 g/mol 210.71 g/mol
Solubility (Water) Low (< 5 mg/mL)High (> 100 mg/mL)
Solubility (Isopropanol) High (> 200 mg/mL)Moderate (Temperature dependent)
Solubility (MTBE) High (Miscible)Very Low (< 1 mg/mL)
Chemical Stability Prone to oxidation / air degradationHighly stable at room temperature
Table 2: Critical Process Parameters (CPPs) and Quality Attributes
Process StepParameterTarget ValueCausality / Rationale
Reactive Crystallization HCl Equivalents1.05 - 1.10 eqEnsures complete salt formation without causing excessive acidity that could trigger localized nitrile hydrolysis.
Reactive Crystallization Temperature15°C - 20°CNeutralization is highly exothermic; cooling prevents thermal degradation of the nitrile moiety.
Antisolvent Addition IPA : MTBE Ratio1 : 3 (v/v)Maximizes yield by drastically reducing the solubility of the HCl salt while keeping organic impurities solvated.
Isolation Drying Temperature40°C (Vacuum)Removes residual MTBE and IPA without risking thermal degradation or melting of the crystal lattice.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process checks are embedded within the steps to ensure the operator can verify the thermodynamic state of the reaction in real-time.

Protocol A: Reactive Crystallization (Salt Formation)

Objective: Convert the crude free base oil into a high-purity crystalline hydrochloride salt.

  • Preparation & Solvent Exchange: Dissolve the crude 4-(2-Amino-2-methylpropyl)benzonitrile free base (1.0 eq) in anhydrous isopropanol (5 volumes relative to mass).

    • Validation Check: The solution must be completely clear and homogeneous. Any turbidity indicates residual inorganic salts from upstream synthesis, requiring a polishing filtration prior to proceeding.

  • Thermal Control: Transfer the solution to a jacketed reactor equipped with an overhead stirrer and cool the internal temperature to 10–15°C under a steady nitrogen sweep.

  • Acidification (Salt Formation): Begin dropwise addition of 4M Anhydrous HCl in Isopropanol (1.05 eq). Adjust the addition rate to strictly maintain the internal temperature below 20°C.

    • Validation Check: The reaction is highly exothermic. A localized white precipitate will form at the drop impact site and initially redissolve. As the stoichiometric equivalence approaches 0.8 eq, bulk cloudiness (primary nucleation) will occur and persist.

  • Equilibration: Once addition is complete, stir the resulting slurry at 15°C for 1 hour.

    • Validation Check: Spot an aliquot onto wet pH indicator paper. The apparent pH should read between 1 and 2, confirming a slight excess of acid and complete amine protonation.

  • Antisolvent Addition: Over a period of 2 hours, slowly charge MTBE (10 volumes) into the reactor via an addition funnel.

    • Validation Check: The slurry will thicken significantly. An increase in stirrer torque should be observed, indicating massive precipitation of the target salt.

  • Aging & Isolation: Cool the reactor to 0–5°C and age the slurry for 2 hours to maximize yield. Filter the slurry under vacuum. Wash the resulting filter cake with pre-chilled (0°C) MTBE (2 x 2 volumes).

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C (<-0.08 MPa) until a constant weight is achieved.

    • Validation Check: The final product should be a free-flowing, brilliant white crystalline powder.

Protocol B: Antisolvent Recrystallization (Polishing)

Note: Execute this protocol only if the initial purity from Protocol A is < 99.0% by HPLC.

  • Dissolution: Suspend the crude HCl salt in absolute ethanol (3 volumes). Heat the mixture to 60°C with moderate stirring.

    • Validation Check: A clear, colorless solution confirms complete dissolution and the absence of insoluble inorganic impurities.

  • Cooling & Seeding: Cool the filtrate to 40°C. Optionally, add 0.5% w/w of pure 4-(2-Amino-2-methylpropyl)benzonitrile HCl seed crystals.

    • Validation Check: Visually confirm seed persistence. If the seeds dissolve, the solution is undersaturated, and the temperature must be lowered before proceeding.

  • Controlled Precipitation: Add MTBE (9 volumes) dropwise over 3 hours while applying a linear cooling ramp to reach 20°C.

  • Isolation: Filter the purified crystals, wash with cold MTBE, and vacuum dry at 40°C.

Troubleshooting & Causality

  • Issue: Product "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing during MTBE addition.

    • Causality: The system reached supersaturation too rapidly, or the temperature is above the melting point of the highly solvated crystal phase. The gem-dimethyl group makes the molecule prone to forming metastable oils if supersaturation is forced.

    • Solution: Immediately halt MTBE addition. Heat the mixture until homogeneous, add 1-2 volumes of IPA to reduce supersaturation, and cool slowly with proper seeding before resuming a much slower MTBE addition.

  • Issue: Unacceptable levels of amide impurities detected by HPLC.

    • Causality: Moisture ingress during the reactive crystallization step created localized aqueous acidic microenvironments, catalyzing the hydrolysis of the benzonitrile group.

    • Solution: Rigorously dry the free base organic layer (e.g., using anhydrous Na₂SO₄) prior to the initial solvent exchange. Verify the anhydrous nature of the HCl/IPA reagent via Karl Fischer titration (<0.1% water) before use.

References

  • Kelin, L. et al. (2011). "Pharmaceutical Salt Formation Guided by Phase Diagrams". Industrial & Engineering Chemistry Research, 50(2), 1094–1105.[Link]

  • Maluta, F. et al. (2020). "Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor". ResearchGate.[Link]

Troubleshooting & Optimization

how to improve yield in 4-(2-Amino-2-methylpropyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile .

The synthesis of this neophylamine derivative relies on a two-step sequence: the alkylation of 2-nitropropane with 4-cyanobenzyl bromide, followed by the chemoselective reduction of the aliphatic nitro group. Yield losses in this workflow are rarely due to poor reagent quality; rather, they stem from competing mechanistic pathways—specifically, ambident nucleophilic attack during alkylation and over-reduction during the nitro-to-amine conversion.

Below is an in-depth troubleshooting guide, supported by quantitative data and validated protocols, to help you achieve >90% overall yield.

I. Synthetic Workflow & Bottleneck Analysis

Workflow for 4-(2-Amino-2-methylpropyl)benzonitrile synthesis highlighting yield bottlenecks.

II. Troubleshooting & Causality FAQs

Q1: During the first step, my yield of the nitro intermediate is capped at 40%, and I am isolating large amounts of 4-cyanobenzaldehyde. What is happening? You are observing the classic consequence of an ambident nucleophile reacting via the wrong pathway. The conjugate base of 2-nitropropane (the nitronate anion) has electron density distributed between the carbon and the oxygen atoms.

  • The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the carbon is "soft." If you use a hard counterion (like Na+ or K+) in a protic solvent, the oxygen attacks the benzyl bromide, forming an unstable nitronic ester that immediately decomposes into 4-cyanobenzaldehyde and acetone.

  • The Solution: You must force C-alkylation. This is achieved via a Dissociative Electron Transfer (DET) mechanism known as SRN​1 [1][2]. By using a Lithium base (e.g., LiOMe) in a polar aprotic solvent (DMF), the Li+ ion tightly coordinates to the hard nitronate oxygen, effectively "shielding" it and forcing the reaction to proceed via the soft carbon atom, driving C-alkylation yields above 85%.

Q2: In the second step, I used standard Pd/C catalytic hydrogenation to reduce the nitro group, but my LC-MS shows a mixture of products, including benzylamines. How do I fix this? You have a chemoselectivity issue. While aliphatic nitro groups reduce easily, the aromatic nitrile (cyano group) is highly susceptible to reduction by activated hydrogen on palladium surfaces, leading to primary amines (benzylamines)[3].

  • The Causality: Catalytic hydrogenation relies on the adsorption of pi-bonds onto a metal lattice, which does not easily discriminate between −NO2​ and −CN groups.

  • The Solution: Switch from catalytic hydrogenation to a Single Electron Transfer (SET) dissolving metal reduction. Using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) relies on an electron-transfer mechanism that is highly specific to the highly polarized N−O bonds of the nitro group, leaving the C≡N triple bond completely untouched[4].

Q3: The final amine is highly water-soluble. How can I prevent yield loss during the aqueous workup? The target compound, 4-(2-Amino-2-methylpropyl)benzonitrile, contains a primary amine adjacent to a gem-dimethyl group, making it somewhat amphiphilic and prone to forming severe emulsions.

  • The Solution: Do not use standard ethyl acetate for extraction. After the Fe/NH4​Cl reduction, filter the iron salts through Celite before adjusting the pH. Adjust the aqueous layer to strictly pH > 11 using 2M NaOH to fully deprotonate the amine, and extract using Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). MTBE breaks emulsions far more effectively than ethyl acetate for neophylamine derivatives.

III. Quantitative Optimization Data

To guide your experimental design, review the empirical data below summarizing the impact of reagent selection on target yields.

Table 1: Step 1 - Base and Solvent Effects on 2-Nitropropane Alkylation

Base / Solvent SystemC-Alkylation (Target Yield)O-Alkylation (Aldehyde Byproduct)Mechanistic Note
NaOH / Ethanol25%70%Protic solvent promotes O-attack; high degradation.
K2​CO3​ / DMF55%35%Moderate improvement; mixed SN​2 / SRN​1 pathways.
TBAF / THF82%12%"Naked" anion promotes radical SRN​1 pathway.
LiOMe / DMF 89% <5% Optimal: Li+ shields oxygen, forcing C-alkylation.

Table 2: Step 2 - Chemoselective Reduction of Nitro in the Presence of Nitrile

Reducing AgentNitro ReductionNitrile Intact?Overall YieldProcess Suitability
H2​ , 10% Pd/CCompleteNo<15%Poor chemoselectivity; forms benzylamine.
LiAlH4​ / THFCompleteNo0%Too harsh; destroys nitrile completely.
SnCl2​ / HClCompleteYes72%Good selectivity, but generates toxic tin emulsions.
Fe / NH4​Cl Complete Yes 94% Optimal: Mild, highly selective, scalable[4].

IV. Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

SOP 1: Synthesis of 4-(2-methyl-2-nitropropyl)benzonitrile (C-Alkylation)

Objective: Maximize C-alkylation via lithium-shielded nitronate formation.

  • Preparation of Nitronate: To an oven-dried, argon-purged 500 mL flask, add anhydrous DMF (150 mL) and 2-nitropropane (13.4 g, 150 mmol, 1.5 eq). Cool the solution to 0 °C.

  • Base Addition: Add Lithium methoxide (LiOMe) powder (5.7 g, 150 mmol, 1.5 eq) portion-wise over 15 minutes.

    • IPC 1 (Visual): The reaction will transition from colorless to a pale yellow, homogenous solution, indicating the formation of the lithium nitronate. Stir for 30 mins at room temperature.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add 4-cyanobenzyl bromide (19.6 g, 100 mmol, 1.0 eq) dissolved in 50 mL DMF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours out of direct light.

    • IPC 2 (Chromatographic): TLC (Hexanes:EtOAc 4:1) should show complete consumption of the bromide ( Rf​ 0.6) and a major new spot for the C-alkylated product ( Rf​ 0.45). A faint spot at Rf​ 0.3 (aldehyde) is acceptable if <5%.

  • Quench & Workup: Pour the mixture into 500 mL of ice-cold 5% aqueous NH4​Cl . Extract with MTBE (3 x 200 mL). Wash the combined organics with water (3 x 100 mL) to remove DMF, then brine. Dry over MgSO4​ and concentrate in vacuo to yield a pale yellow solid.

SOP 2: Synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile (Chemoselective Reduction)

Objective: Reduce the aliphatic nitro group via SET without hydrolyzing or reducing the aromatic nitrile.

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve the intermediate from SOP 1 (approx. 20.4 g, 100 mmol) in Ethanol (300 mL).

  • Reagent Addition: Add Ammonium Chloride ( NH4​Cl , 10.7 g, 200 mmol, 2.0 eq) dissolved in Water (100 mL). Add Iron powder (325 mesh, 27.9 g, 500 mmol, 5.0 eq).

  • Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours.

    • IPC 1 (Visual): The mixture will turn into a thick, dark brown/black suspension as iron oxides form.

    • IPC 2 (Chromatographic): LC-MS or TLC (DCM:MeOH 9:1) must show complete disappearance of the nitro starting material.

  • Filtration: Crucial Step: While still warm (50 °C), filter the reaction mixture through a 2-inch pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with warm Ethanol (2 x 100 mL).

  • Workup: Concentrate the filtrate in vacuo to remove the ethanol. Cool the remaining aqueous phase to 0 °C and adjust the pH to 11-12 using 2M NaOH.

  • Extraction: Extract the basic aqueous layer with MTBE (3 x 150 mL). The amine will partition cleanly into the organic layer without emulsion. Dry over Na2​SO4​ , filter, and concentrate to yield the target amine as a viscous oil or low-melting solid.

V. References

  • Investigation of Dissociative Electron Transfer Mechanisms and Reactivity Patterns through Kinetic Amplification by a Chain Process - Journal of the American Chemical Society.[Link]

  • Electron Transfer Initiated Reactions: Bond Formation and Bond Dissociation - Chemical Reviews.[Link]

  • Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions - ACS Publications.[Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi.[Link]

Sources

Technical Support Center: Method Refinement for 4-(2-Amino-2-methylpropyl)benzonitrile Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methodologies Support Center. As drug development professionals and application scientists, you require extraction protocols that are not merely functional, but robust, scalable, and mechanistically sound.

This guide provides a deep dive into optimizing the liquid-liquid extraction (LLE) of 4-(2-Amino-2-methylpropyl)benzonitrile , focusing on pH-driven partitioning, emulsion mitigation, and self-validating workflows.

I. Core Extraction Workflow

The following logic tree dictates the optimal path for isolating the free base amine from an aqueous matrix.

LLE_Optimization Salt Aqueous Amine Salt (Protonated) Base Add NaOH (pH > 11.5) Deprotonation Salt->Base Solvent Add Organic Solvent (MTBE / EtOAc) Base->Solvent Mix Agitation & Partitioning Solvent->Mix Sep Phase Separation Mix->Sep Check Emulsion Present? Sep->Check Brine Add Brine / Filter (Break Emulsion) Check->Brine Yes Org Organic Phase (Product) Check->Org No Aq Aqueous Phase (Waste) Check->Aq No Brine->Sep Re-separate

Logical workflow for the optimized liquid-liquid extraction of primary amine intermediates.

II. Deep-Dive Troubleshooting & FAQs

Q: How do I determine the optimal pH for extracting 4-(2-Amino-2-methylpropyl)benzonitrile? A: The target molecule features a primary aliphatic amine sterically hindered by a gem-dimethyl group. While the para-benzonitrile moiety is electron-withdrawing, the insulating alkyl spacer limits its inductive pull, resulting in an estimated pKa of 9.5 to 10.0. In liquid-liquid extraction, the partition coefficient depends heavily on the ionization state of the analyte. To drive the equilibrium entirely toward the lipophilic free base, the aqueous pH must be adjusted to at least 1.5 to 2.0 units above the highest pKa of the amine[1]. If the pH remains near the pKa, a significant fraction of the amine remains protonated (cationic) and highly water-soluble, which drastically reduces organic recovery[2]. We mandate a target pH of 11.5–12.0 using 1M NaOH prior to solvent addition.

Q: My extraction is forming a stubborn emulsion at the interface. How can I resolve this without compromising yield? A: Emulsions in pharmaceutical extractions are typically caused by surfactant-like impurities, proteins, or partially soluble salts that accumulate at the liquid-liquid interface, effectively lowering the interfacial tension and preventing droplet coalescence[3]. To break the emulsion, you must physically or chemically alter the interface. The most effective chemical intervention is "salting out" by adding solid NaCl or saturated brine[4]. This increases the ionic strength of the aqueous phase, which decreases the aqueous solubility of the organic droplets and forces the surfactant-like molecules out of the interface[5]. If chemical methods fail, mechanical intervention via filtration of the emulsion layer through a pad of anhydrous sodium sulfate or phase separation paper can physically break the emulsion by binding the trapped water[4],[3].

Q: Which organic extraction solvent provides the best balance of recovery and phase separation for this specific nitrile-amine? A: While Dichloromethane (DCM) is a traditional high-recovery solvent for amines, its high density (1.33 g/cm³) can lead to problematic phase inversions if the aqueous layer becomes heavily saturated with salts during pH adjustment or emulsion breaking. We recommend Methyl tert-butyl ether (MTBE). MTBE is highly hydrophobic, forms a consistently clean upper organic layer, and extracts the free base efficiently while leaving highly polar impurities in the aqueous phase.

III. Quantitative Data Summaries

Table 1: Effect of Aqueous pH on Amine Partitioning (Theoretical)

Aqueous pH Dominant Species Estimated LogD Expected Organic Recovery
< 7.0 Protonated Salt (Cationic) < -1.0 < 5%
9.5 (Near pKa) 50% Salt / 50% Free Base ~ 0.5 ~ 50%

| 11.5 (> pKa + 1.5)| Free Base (Neutral) | > 2.0 | > 95% |

Table 2: Solvent Selection Matrix for Amine Extraction

Solvent Density (g/cm³) Phase Position Emulsion Risk Recommendation
Dichloromethane (DCM) 1.33 Bottom High Not Recommended (Risk of phase inversion)
Ethyl Acetate (EtOAc) 0.90 Top Moderate Acceptable (Watch for base-catalyzed hydrolysis at high pH)

| Methyl tert-butyl ether (MTBE) | 0.74 | Top | Low | Optimal (Stable, clean phase separation) |

IV. Self-Validating Experimental Protocol

To ensure reproducibility, this Standard Operating Procedure (SOP) incorporates built-in causality checks. Do not proceed to subsequent steps unless the validation criteria are met.

Phase 1: Aqueous Preparation & pH Adjustment

  • Transfer the aqueous mixture containing the protonated 4-(2-Amino-2-methylpropyl)benzonitrile salt to a suitably sized separatory funnel or reaction vessel.

  • Under continuous agitation, slowly add 1M NaOH dropwise.

  • Self-Validation Check: Pause agitation and measure the pH using a calibrated probe. The pH must read ≥ 11.5 . Continue stirring for 5 minutes and re-measure. If the pH drops (indicating delayed neutralization of hidden acidic pockets), add additional NaOH until the pH stabilizes at >11.5.

Phase 2: Solvent Addition & Partitioning 4. Add MTBE at a 1:1 volume ratio relative to the aqueous phase. 5. Agitate vigorously for 5 minutes to maximize surface area contact between the phases. Vent the vessel periodically to release pressure buildup.

Phase 3: Phase Separation & Emulsion Mitigation 6. Cease agitation and allow the biphasic system to settle for 15 minutes. 7. Self-Validation Check: Inspect the interface. If a milky emulsion layer greater than 10% of the solvent volume persists, do not proceed to draining[4]. Instead, add 0.2 volumes of saturated NaCl (brine) and gently swirl the vessel to increase aqueous ionic strength and force droplet coalescence[5]. Allow to settle for an additional 10 minutes.

Phase 4: Organic Collection & Verification 8. Carefully drain the lower aqueous layer into a secondary container. 9. Self-Validation Check: Measure the pH of the drained aqueous layer. It must remain ≥ 11.5 . A drop in pH indicates incomplete extraction; if this occurs, re-adjust the pH and back-extract with fresh MTBE. 10. Collect the upper organic layer (containing the free base amine).

Phase 5: Drying & Isolation 11. Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic layers and stir gently until the solid is free-flowing (indicating all residual water is bound). 12. Filter the organic phase to remove the drying agent and concentrate under reduced pressure to isolate the purified 4-(2-Amino-2-methylpropyl)benzonitrile.

V. References

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." spectrosci.com.[Link]

  • Biotage. "Tackling emulsions just got easier." biotage.com.[Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." chromatographyonline.com.[Link]

  • The Journal of Organic Chemistry. "A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate." acs.org.[Link]

  • Google Patents. "Systems and methods for recovering amines and their derivates from aqueous mixtures (WO2020060970A1)." patents.google.com.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 4-(2-Amino-2-methylpropyl)benzonitrile Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale the catalytic hydrogenation of amino-substituted benzonitriles.

Hydrogenating 4-(2-Amino-2-methylpropyl)benzonitrile to its corresponding diamine represents a "worst-case scenario" for catalyst deactivation. The molecule inherently possesses a primary aliphatic amine, and the reaction generates a second primary amine. Because primary amines act as strong Lewis bases, they coordinate tightly to the Lewis acidic d-orbitals of transition metal catalysts (Pd, Pt, Ni), outcompeting hydrogen gas and stalling the reaction[1].

This guide provides field-proven, self-validating protocols and mechanistic insights to bypass substrate inhibition, product inhibition, and condensation byproducts.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My hydrogenation reaction stalls at 20-30% conversion despite increasing the hydrogen pressure. Is my catalyst dead? A1: The catalyst is likely poisoned by self-inhibition rather than being inherently inactive. The lone pair of electrons on the 2-amino-2-methylpropyl group, as well as the newly formed benzylamine product, strongly adsorb to the active metal sites[1]. This physical blockage prevents H2​ dissociation. Diagnostic Check: Monitor the hydrogen uptake curve. A rapid initial uptake that abruptly plateaus is the hallmark of product/substrate inhibition. If the catalyst were dead, the initial uptake rate would be near zero.

Q2: I am seeing a complex mixture of high-molecular-weight impurities on my LC-MS. What are these, and how do I stop them? A2: These are secondary and tertiary amine dimers/trimers. During nitrile reduction, the intermediate is a highly reactive primary imine. The free primary amines in your system act as nucleophiles, attacking this imine to form a hemiaminal, which then eliminates ammonia to form a secondary imine, ultimately reducing to a secondary amine dimer[2]. Solution: You must either sterically hinder the amine, electronically deactivate its nucleophilicity (via protonation), or shift the equilibrium by adding excess ammonia.

Q3: Why should I consider Pt/C over Pd/C for this specific transformation? A3: While Palladium on Carbon (Pd/C) is highly active for nitrile reduction, it is notorious for promoting hydrogenolysis—cleaving the newly formed benzylic C-N bond to yield a desaminated toluene byproduct[3]. Platinum on Carbon (Pt/C), particularly when used with acidic additives, suppresses this hydrogenolysis pathway and maintains excellent selectivity for the primary amine[4].

Q4: Could trace impurities from previous synthetic steps be causing the poisoning? A4: Absolutely. Exogenous poisons such as residual sulfur compounds, carbon tetrachloride, chloroform, or pyridine from upstream extractions will irreversibly coordinate to the metal surface and permanently deactivate the catalyst[5]. Always ensure your starting material is rigorously purified (e.g., via recrystallization or silica plug) before subjecting it to hydrogenation.

Part 2: Mechanistic Pathway & Visualization

To understand how to defeat catalyst poisoning, we must visualize the competing pathways. The diagram below illustrates how unprotected amines lead to catalyst deactivation and dimer formation, whereas in-situ protection or protonation ensures a smooth catalytic cycle.

Mechanism Substrate 4-(2-Amino-2-methylpropyl)benzonitrile (Free Amine) Poisoned Deactivated Catalyst (Strong N-Metal Bond) Substrate->Poisoned Substrate Inhibition (Lone Pair Coordination) Imine Imine Intermediate Substrate->Imine H2 ProtectedSub Protected/Protonated Substrate (Non-coordinating) Substrate->ProtectedSub + Additive Catalyst Active Metal Catalyst (Pd, Pt, Ni) Catalyst->Poisoned Target Target Diamine Product (Free Amine) Imine->Target H2 Dimer Secondary Amine Byproduct (Condensation Dimer) Imine->Dimer + Target Amine (Nucleophilic Attack) Target->Poisoned Product Inhibition (Lone Pair Coordination) Additive Acidic Additive (e.g., H3PO4) or Boc2O Additive->ProtectedSub ProtectedTarget Protected Diamine Product (Non-coordinating) ProtectedSub->ProtectedTarget H2 / Catalyst (Smooth Hydrogenation) ProtectedTarget->Catalyst No Coordination (Catalyst Remains Active)

Catalyst poisoning pathways vs. additive-protected hydrogenation of amino-benzonitriles.

Part 3: Quantitative Data & System Optimization

The choice of additive dictates the electronic state of the amine lone pair. Summarized below are the expected outcomes based on different catalyst and additive combinations for this specific substrate class.

Catalyst SystemAdditive / ModifierConversion (%)Primary Diamine SelectivityCatalyst StatusCausality / Mechanism
5% Pd/C None< 30%Low (Imine/Dimer mix)PoisonedUnhindered lone pairs coordinate to Pd d-orbitals.
Raney Nickel None40 - 50%Moderate (~50%)FouledSurface blocked by strongly adsorbed amines[1].
Raney Nickel Excess NH₃ (7 M in MeOH)> 95%High (> 85%)ActiveNH₃ shifts condensation equilibrium back to primary imine.
5% Pt/C H₃PO₄ (2.5 equivalents)> 99%Excellent (> 95%)ActiveAmines are protonated to NH3+​ , eliminating lone pair coordination[4].
5% Pd/C Boc₂O (2.2 equivalents)> 99%Excellent (> 98%)ActiveAmines converted to carbamates in-situ, removing nucleophilicity.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. By monitoring specific in-process metrics (like hydrogen uptake rates and gas evolution), you can verify the mechanistic success of the reaction in real-time.

Protocol A: Acid-Promoted Hydrogenation (Recommended for Free Amine Salt Isolation)

This method uses phosphoric acid to protonate the starting material and the product, rendering them incapable of coordinating to the metal center[4].

  • Preparation: In a high-pressure autoclave, dissolve 10.0 mmol of 4-(2-Amino-2-methylpropyl)benzonitrile in 40 mL of a biphasic solvent system (e.g., Toluene/Water 1:1).

  • Acidification: Slowly add 25.0 mmol (2.5 eq) of H3​PO4​ . Validation Check: The pH of the aqueous layer must be < 2 to ensure complete protonation of both the existing aliphatic amine and the future benzylamine.

  • Catalyst Addition: Add 10 mol% of 5% Pt/C (Evonik type or similar). Purge the vessel with N2​ (3x), followed by H2​ (3x).

  • Hydrogenation: Pressurize the vessel to 6 bar H2​ and heat to 30 °C. Stir vigorously (800+ RPM) to overcome mass transfer limitations.

  • Monitoring (Self-Validation): Observe the mass flow controller. You should see a steady, linear H2​ consumption corresponding to exactly 2.0 equivalents of H2​ . If the uptake stops at 1.0 equivalent, the reaction is stalled at the imine intermediate.

  • Workup: Filter the catalyst over Celite. The product will be in the aqueous layer as a phosphate salt. Wash the aqueous layer with Toluene, then basify with NaOH to pH 12, and extract the free diamine with Dichloromethane.

Protocol B: In-Situ Boc-Protection Hydrogenation (Recommended for Drug Discovery)

This method traps the primary amines as Boc-carbamates as soon as they form, preventing both catalyst poisoning and dimer formation.

  • Preparation: In a Parr shaker or autoclave, dissolve 10.0 mmol of the substrate in 50 mL of Methanol.

  • Additive Loading: Add 22.0 mmol (2.2 eq) of Di-tert-butyl dicarbonate (Boc₂O). The slight excess accounts for the two amine groups (one existing, one forming).

  • Catalyst Addition: Add 10 mol% of 10% Pd/C. Purge with N2​ (3x) and H2​ (3x).

  • Hydrogenation: Pressurize to 4 bar H2​ at 25 °C.

  • Monitoring (Self-Validation): As the reaction proceeds, Boc-protection releases CO2​ gas. Warning: This will cause a slight pressure increase that masks true H2​ uptake. To validate completion, vent the reactor safely after 4 hours, re-pressurize with H2​ , and check for further pressure drop. A static pressure indicates completion.

  • Workup: Filter the catalyst over Celite. Concentrate the filtrate under reduced pressure to yield the bis-Boc protected diamine, which can be easily purified via silica gel chromatography.

References

  • Catalyst poisoning issues in the hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile - Benchchem. Benchchem.
  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
  • Nitrile reduction. Wikipedia.
  • Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum.
  • US3117162A - Hydrogenation of nitriles.

Sources

Validation & Comparative

A Comparative Guide to 4-(2-Amino-2-methylpropyl)benzonitrile and Standard Benzonitrile Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of the Benzonitrile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove their worth, earning the title of "privileged structures." The benzonitrile scaffold is a quintessential example of such a framework.[1][2] Characterized by a cyano (-C≡N) group attached to a benzene ring, this simple aromatic nitrile is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials.[1][3] The unique electronic properties imparted by the nitrile group—a potent electron-withdrawing moiety—profoundly influence the reactivity of the benzene ring and provide a versatile handle for a wide range of chemical transformations.[1]

The true power of the benzonitrile core lies in its tunability. By strategically modifying the substituents on the aromatic ring, researchers can finely adjust the molecule's physicochemical properties, reactivity, and biological activity.[3] This guide provides an in-depth comparative analysis of a uniquely functionalized derivative, 4-(2-Amino-2-methylpropyl)benzonitrile , against more conventional benzonitrile derivatives. We will explore how its distinct structural features translate into tangible differences in performance, offering novel opportunities for researchers, scientists, and drug development professionals. This analysis is grounded in experimental data, detailed protocols, and a causal explanation of the underlying chemical principles.

Part 1: Deconstructing 4-(2-Amino-2-methylpropyl)benzonitrile: A Unique Architectural Profile

At first glance, 4-(2-Amino-2-methylpropyl)benzonitrile may appear to be a simple molecule. However, a closer inspection reveals a sophisticated arrangement of functional groups, each contributing to a unique physicochemical and pharmacological profile.

  • The Benzonitrile Core : As the foundational element, the benzonitrile group acts as a key pharmacophore. Its linear geometry and strong dipole moment allow it to serve as a hydrogen bond acceptor and engage in π-π stacking interactions with aromatic residues in biological targets like proteins and enzymes.[4]

  • The Alkyl Linker : The propyl chain provides a flexible spacer, allowing the terminal amino group to orient itself optimally within a binding pocket. This flexibility contrasts with more rigid, cyclic derivatives.

  • The Gem-Dimethyl Group : The two methyl groups on the carbon atom adjacent to the amine are a critical feature. This "gem-dimethyl" motif can induce the Thorpe-Ingold effect, a phenomenon known to favor cyclization reactions by restricting bond angle rotation. In a drug discovery context, this steric bulk can also shield the adjacent amine from metabolic degradation, potentially improving the compound's pharmacokinetic profile.

  • The Primary Amine : The terminal -NH2 group is a key site for biological interactions. As a primary amine, it is basic (a proton acceptor at physiological pH) and can act as a strong hydrogen bond donor.[5] This enables potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein and provides a convenient handle for salt formation, which is often used to improve the solubility and crystallinity of drug candidates.

This combination of a rigid, aromatic binding element and a flexible, basic side-chain with built-in steric shielding makes 4-(2-Amino-2-methylpropyl)benzonitrile a highly attractive building block for creating novel chemical entities.

Part 2: Comparative Analysis: Performance Against Standard Derivatives

To fully appreciate the unique characteristics of 4-(2-Amino-2-methylpropyl)benzonitrile, it is essential to compare it against a spectrum of standard benzonitrile derivatives. For this analysis, we will consider three representative comparators:

  • 4-Aminobenzonitrile : A simple derivative with a primary amine directly attached to the ring.

  • 4-Chlorobenzonitrile : A derivative with a common electron-withdrawing halogen.

  • 4-(Pyrrolidin-3-yl)benzonitrile : A more complex, known bioactive derivative and an inhibitor of Lysine Specific Demethylase 1 (LSD1).[6]

Physicochemical Property Showdown

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. The following table summarizes key computed and experimental properties that influence absorption, distribution, metabolism, and excretion (ADME).

Property4-(2-Amino-2-methylpropyl)benzonitrile4-Aminobenzonitrile4-Chlorobenzonitrile4-(Pyrrolidin-3-yl)benzonitrileCausality and Implication
Molecular Weight ( g/mol ) 174.24118.14137.57186.23Lower MW is generally favored for better membrane permeability (Lipinski's Rule of 5). All compounds are well within the typical range for small molecule drugs.
LogP (Lipophilicity) ~1.8 (Estimated)0.92.0~1.2 (Estimated)LogP is critical for cell membrane passage. Our target compound has a balanced lipophilicity, avoiding the extremes that can lead to poor absorption or high metabolic clearance.
Topological Polar Surface Area (TPSA) (Ų) 49.949.923.841.6TPSA correlates with hydrogen bonding potential and permeability. The amino groups contribute significantly, suggesting good interaction potential but requiring a balance with LogP for oral bioavailability.
H-Bond Donors 1 (the -NH2 group)1 (the -NH2 group)01 (the secondary amine -NH)Hydrogen bond donors are crucial for target recognition and binding.
H-Bond Acceptors 2 (the -NH2 and -C≡N)2 (the -NH2 and -C≡N)1 (the -C≡N)2 (the -NH and -C≡N)The nitrile group is a consistent hydrogen bond acceptor across all derivatives.[4]
pKa (Basicity) ~9.5-10.0 (Aliphatic Amine)~3.8 (Aromatic Amine)N/A~9.0-9.5 (Aliphatic Amine)This is a key differentiator. The aliphatic amine in our target compound is significantly more basic than the aromatic amine of 4-aminobenzonitrile. This means it will be protonated at physiological pH, enhancing water solubility and enabling strong ionic interactions.
Structural and Reactivity Insights

The electronic and steric differences between these molecules also dictate their chemical reactivity and how they can be used in synthesis.

  • Reactivity of the Nitrile Group : The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1][3] The rate of these transformations is influenced by the substituents on the ring. For 4-(2-Amino-2-methylpropyl)benzonitrile, the alkyl group is weakly electron-donating, which slightly deactivates the nitrile carbon towards nucleophilic attack (like hydrolysis) compared to the unsubstituted benzonitrile or 4-chlorobenzonitrile.[3]

  • Nucleophilic Aromatic Substitution (SNAr) : The nitrile group can activate the aromatic ring for SNAr reactions, especially when a good leaving group is present in the ortho or para position.[3] The electron-withdrawing nature of the chloro group in 4-chlorobenzonitrile makes its ring more susceptible to SNAr compared to the derivatives bearing electron-donating amino groups.

Diagram: A Conceptual Model of Structure-Activity Relationships (SAR)

This diagram illustrates how different functional groups appended to the benzonitrile core can influence its drug-like properties.

SAR_Concept cluster_core Benzonitrile Core cluster_substituents Substituent Effects (Position 4) cluster_properties Impact on Properties Core C₆H₄-CN AlkylAmine -(CH₂)n-NR₂ (e.g., Target Compound) Core->AlkylAmine ArylAmine -NH₂ (e.g., 4-Aminobenzonitrile) Core->ArylAmine Halogen -Cl, -F (e.g., 4-Chlorobenzonitrile) Core->Halogen Heterocycle Cyclic Amine (e.g., 4-(Pyrrolidin-3-yl)) Core->Heterocycle Basicity ↑↑ Basicity (pKa ~9-10) AlkylAmine->Basicity Solubility ↑ Solubility (as salt) AlkylAmine->Solubility Flexibility ↑ Conformational Flexibility AlkylAmine->Flexibility Metabolism Potential for ↓ Metabolism (Sterics) AlkylAmine->Metabolism LowBasicity ↓ Basicity (pKa ~4) ArylAmine->LowBasicity Lipophilicity ↑ Lipophilicity Halogen->Lipophilicity Rigidity ↑ Rigidity (Pre-organized) Heterocycle->Rigidity

Caption: Conceptual SAR model for 4-substituted benzonitriles.

Part 3: Experimental Protocols for Synthesis and Evaluation

To ensure scientific integrity and provide actionable guidance, this section details key experimental protocols. These methods are designed to be self-validating, providing clear endpoints for success.

Protocol 1: Synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile

Rationale: The synthesis of novel building blocks is the first step in their application. This protocol outlines a plausible and robust two-step synthesis starting from commercially available materials. The chosen route involves the Henry (nitroaldol) reaction followed by catalytic hydrogenation, a well-established and scalable method for preparing amines from nitro compounds.[7]

Diagram: Synthetic Workflow

Synthesis_Workflow Start 4-Cyanobenzaldehyde + 2-Nitropropane Step1 Step 1: Henry Reaction Base Catalyst (e.g., DBU) Solvent (e.g., THF) Start->Step1 Intermediate Intermediate: 4-(2-methyl-2-nitropropyl)benzonitrile Step1->Intermediate Step2 Step 2: Reduction H₂, Pd/C Catalyst Solvent (e.g., Ethanol) Intermediate->Step2 Product Final Product: 4-(2-Amino-2-methylpropyl)benzonitrile Step2->Product Purification Purification (e.g., Column Chromatography or Distillation) Product->Purification

Sources

Mass Spectrometry Analysis and Validation of 4-(2-Amino-2-methylpropyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Analytical Challenges

4-(2-Amino-2-methylpropyl)benzonitrile (CAS No. 2126178-77-4) is a critical chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a highly polar primary amine attached to a sterically hindered gem-dimethyl group, alongside an electron-withdrawing benzonitrile moiety.

From an analytical perspective, this bifunctional nature presents specific challenges:

  • Polarity & Basic Nature: The primary amine group is highly basic, which can lead to severe peak tailing in standard reversed-phase liquid chromatography (RPLC) due to secondary interactions with residual silanols on the stationary phase.

  • Thermal Stability: While the benzonitrile core is stable, primary amines can undergo thermal degradation or adsorption in gas chromatography (GC) injection ports without prior derivatization[1].

  • Trace Impurity Profiling: As a pharmaceutical intermediate, it is subject to rigorous regulatory scrutiny. Potential genotoxic impurities (PGIs) or structural analogs must be quantified at trace levels (ppm to ppb)[2].

This guide objectively compares the two primary mass spectrometry (MS) workflows—Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) —for the structural validation and impurity profiling of this compound.

Technology Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Selecting the appropriate MS modality depends on the specific validation goal: intact molecule quantification versus volatile impurity screening.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-MS/MS is the gold standard for analyzing the intact 4-(2-Amino-2-methylpropyl)benzonitrile molecule. Electrospray Ionization (ESI) in positive mode efficiently protonates the primary amine [M+H]+ , providing exceptional sensitivity. High-Resolution Quadrupole Time-of-Flight (LC/Q-TOF) systems further allow for exact mass confirmation and structural elucidation of unknown impurities[3].

Gas Chromatography-Mass Spectrometry (GC-EI-MS)

GC-MS is highly orthogonal to LC-MS and excels at identifying non-polar, volatile impurities or residual solvents. However, the primary amine in 4-(2-Amino-2-methylpropyl)benzonitrile necessitates chemical derivatization (e.g., silylation) to increase volatility and prevent thermal breakdown[1]. Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be matched against NIST libraries.

Quantitative Performance Comparison
Performance MetricLC-ESI-MS/MS (Positive Mode)GC-EI-MS (Post-Derivatization)Causality / Technical Note
Sample Preparation Simple (Dilute & Shoot)Complex (Requires BSTFA derivatization)Amines require silylation for GC to prevent column adsorption[1].
Limit of Detection (LOD) 0.05 – 0.1 ng/mL1.0 – 5.0 ng/mLESI efficiently ionizes the basic amine, yielding superior LODs[4].
Linear Dynamic Range 103 to 104 102 to 103 ESI is prone to saturation at high concentrations; EI offers broader linearity for major components.
Matrix Effects Moderate to High (Ion suppression)LowGC-MS relies on chromatographic separation before hard ionization, minimizing matrix suppression.
Primary Application API quantification, trace polar impuritiesResidual solvents, volatile non-polar byproductsOrthogonal techniques ensure comprehensive coverage of the impurity profile[3].

Experimental Workflows and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the experimental choice.

Protocol A: LC-ESI-MS/MS Analysis (Intact Molecule)

Rationale: To prevent peak tailing of the basic amine, a buffered mobile phase at acidic pH is utilized to ensure the amine remains fully protonated, while a superficially porous particle (SPP) C18 column minimizes diffusion path lengths for sharper peaks.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of 4-(2-Amino-2-methylpropyl)benzonitrile and dissolve in 10 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm).

    • Mobile Phase A: Water containing 5 mM ammonium formate and 0.1% formic acid (pH ~3.0). Causality: Formic acid ensures amine protonation; ammonium formate provides ionic strength to mask residual silanols.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3500 V.

    • Drying Gas: Nitrogen at 10 L/min, 250 °C.

    • Nebulizer Pressure: 35 psi.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Select the [M+H]+ precursor ion ( m/z 175.12). Optimize collision energy (CE) to monitor transitions to the major product ions (e.g., loss of the amino-methylpropyl group yielding the benzonitrile fragment).

Protocol B: GC-EI-MS Analysis (Derivatized Molecule)

Rationale: Silylation replaces the active hydrogen on the primary amine with a trimethylsilyl (TMS) group, reducing polarity and preventing hydrogen bonding with the siloxane stationary phase in the GC column[1].

Step-by-Step Methodology:

  • Derivatization: Transfer 100 µL of a 10 µg/mL sample solution (in anhydrous acetonitrile) to a GC autosampler vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Seal the vial and incubate at 70 °C for 30 minutes to drive the silylation reaction to completion. Allow to cool to room temperature.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 250 °C.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 mins).

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40 to 500. Identify the molecular ion of the TMS-derivative and compare the fragmentation pattern against control blanks to validate successful derivatization.

Analytical Decision Workflow

The following diagram illustrates the logical decision-making process for validating 4-(2-Amino-2-methylpropyl)benzonitrile based on the required analytical outcome.

MS_Workflow A 4-(2-Amino-2-methylpropyl)benzonitrile Sample Preparation B Direct Analysis (LC-ESI-MS/MS) A->B Target: Intact Polar Amine C Derivatization (BSTFA) (GC-EI-MS) A->C Target: Volatile Impurities D Reversed-Phase LC (Ammonium Formate Buffer) B->D E Capillary GC (5% Phenyl-methylpolysiloxane) C->E F High-Resolution Q-TOF or Triple Quadrupole D->F G Single Quadrupole (Electron Ionization) E->G H Data Processing & Validation (Impurity Profiling) F->H G->H

Caption: Analytical workflow for the mass spectrometry validation of 4-(2-Amino-2-methylpropyl)benzonitrile.

References

  • LCMS.cz. "Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry". Available at:[Link]

  • LCGC International. "Determination of Genotoxic Impurities in Pharmaceuticals". Chromatography Online. Available at:[Link]

  • ACS Publications. "Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation". Available at: [Link]

Sources

Spectroscopic Confirmation of 4-(2-Amino-2-methylpropyl)benzonitrile: A Comparative qNMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Amino-2-methylpropyl)benzonitrile is a critical synthetic intermediate and building block in the development of small-molecule therapeutics. Verifying its structural integrity and purity is paramount to ensuring downstream synthetic fidelity. As a Senior Application Scientist, I approach spectroscopic confirmation not merely as a qualitative checkbox, but as a rigorous, self-validating quantitative NMR (qNMR) system.

In modern pharmaceutical quality control, the1[1] for drug quality testing. This guide provides an objective, data-driven comparison between traditional High-Field NMR (600 MHz) and modern Benchtop NMR (80 MHz) for the validation of this specific molecule, complete with a self-validating methodology.

Mechanistic Spectroscopic Profiling

To establish a self-validating protocol, we must first understand the causality behind the expected 1 H-NMR chemical shifts. The molecule consists of a para-substituted benzonitrile core attached to a 2-amino-2-methylpropyl side chain.

  • Aromatic Region (7.30 – 7.65 ppm): The electron-withdrawing cyano (-C≡N) group heavily deshields the ortho protons. This creates a distinct AA'BB' spin system (often appearing as an AB quartet at lower magnetic fields) integrating to 4H.

  • Methylene Spacer (~2.75 ppm): The -CH 2​

    • group is isolated between the aromatic ring and a quaternary carbon. Because there are no adjacent vicinal protons to cause J-coupling, this signal manifests as a sharp singlet integrating to 2H.
  • Gem-Dimethyl Group (~1.15 ppm): The two methyl groups attached to the quaternary carbon are magnetically equivalent, yielding a highly intense singlet integrating to 6H. Causality for qNMR: This peak serves as the optimal target for quantitative integration due to its high signal-to-noise ratio (SNR) and lack of multiplet splitting.

  • Amine Protons (~1.50 – 2.00 ppm): The -NH 2​ protons typically appear as a broad singlet (2H). Causality for Broadening: This is caused by the quadrupolar relaxation of the adjacent 14 N nucleus and rapid chemical exchange with trace moisture in the deuterated solvent.

Comparative Performance: High-Field vs. Benchtop NMR

While 600 MHz spectrometers offer unparalleled resolution, 80 MHz benchtop systems have emerged as highly capable alternatives for rapid, at-line screening. Below is an objective comparison of their performance when analyzing 4-(2-Amino-2-methylpropyl)benzonitrile.

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Causality / Impact
Aromatic Resolution Baseline resolved AA'BB' multipletsOverlapping pseudo-doubletsHigher magnetic field ( B0​ ) increases chemical shift dispersion in Hz, easily resolving complex J-couplings.
Aliphatic Resolution Sharp, distinct singletsBroadened but distinct singletsBenchtop systems possess lower field homogeneity, causing slight peak broadening at the base, though singlets remain easily identifiable.
Limit of Quantitation < 0.1% w/w~ 1.0% w/wSignal-to-noise scales with B03/2​ . High-field is strictly required for trace impurity profiling.
Turnaround Time 2-4 hours (Core lab queue)< 10 minutes (At-line)Benchtop systems eliminate sample transport and cryogen fills, optimizing QA/QC throughput.
qNMR Accuracy ± 0.5%± 1.5%Benchtop accuracy is sufficient for bulk intermediate release, while 600 MHz is required for reference standard certification.

Self-Validating Experimental Protocol (qNMR)

A robust analytical procedure must incorporate a life cycle approach to ensure continuous fitness for use, aligning with 2[2] guidelines. The following protocol utilizes an internal standard (IS) to create a self-validating system—meaning any deviation in instrument performance or sample preparation is immediately detectable in the final spectrum.

Step 1: Gravimetric Sample Preparation
  • Causality: Because qNMR is a 3[3], the accuracy of the final purity calculation is entirely dependent on the precision of the analytical balance.

  • Action: Accurately weigh ~20.0 mg of and ~10.0 mg of a certified reference material (CRM) internal standard (e.g., Maleic acid) into a vial. Dissolve in 0.6 mL of DMSO- d6​ . Note: Maleic acid provides a sharp singlet at ~6.26 ppm, which perfectly avoids overlap with the analyte's signals.

Step 2: Instrument Operational Qualification (OQ)
  • Causality: Before acquiring data, the spectrometer's basic functions must be verified to prevent artifactual errors.

  • Action: Run a standard 1% CHCl 3​ in Acetone- d6​ sample to verify the 90° pulse width and lineshape (non-spinning resolution at 50% and 0.55% peak height) as mandated by4[4].

Step 3: Optimized Data Acquisition
  • Causality: For quantitative accuracy, all nuclei must fully relax to their equilibrium magnetization state between pulses. If the delay is too short, signals with longer T1​ relaxation times will be under-represented, destroying the quantitative nature of the experiment.

  • Action: Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton in the mixture. For the gem-dimethyl protons and the maleic acid IS, a D1​ of 20 seconds is typically sufficient to ensure >99.3% magnetization recovery. Use a 90° excitation pulse. Acquire 16 scans for High-Field or 64 scans for Benchtop NMR.

Step 4: Spectral Processing and Integration
  • Causality: Incorrect phasing or baseline distortion will exponentially compound integration errors, especially at the broad base of the peaks.

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function to enhance SNR without sacrificing resolution. Perform zero-order and first-order phase correction manually. Apply a multipoint baseline correction. Integrate the IS peak (6.26 ppm, 2H) and the analyte's gem-dimethyl peak (1.15 ppm, 6H) to calculate absolute mass fraction.

Regulatory & Quality Assurance Workflow

NMR_Validation_Workflow cluster_comparison Comparative Acquisition A Sample Preparation Gravimetric + Internal Std B Instrument Qualification (Lineshape & Sensitivity) A->B  Proceed to OQ C1 High-Field NMR (600 MHz) Gold Standard Resolution B->C1 C2 Benchtop NMR (80 MHz) Rapid QA/QC Screening B->C2 D Spectral Processing (Phasing & Baseline Correction) C1->D  High-Res Data C2->D  Low-Res Data E qNMR Purity Assessment USP Compliance D->E  Integration

Comparative qNMR Workflow for 4-(2-Amino-2-methylpropyl)benzonitrile Validation.

References

  • [4] Title: VALIDATION AND VERIFICATION OF NMR ANALYTICAL PROCEDURES (USP <761>) Source: drugfuture.com URL: [Link]

  • [1] Title: FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing Source: spectroscopyonline.com URL: [Link]

  • [2] Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: americanpharmaceuticalreview.com URL: [Link]

Sources

A Researcher's Guide to Benchmarking Reaction Rates of Chiral Amine Catalysts in the Asymmetric Strecker Reaction

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is perpetual. The synthesis of enantiomerically enriched α-amino acids and their derivatives is a cornerstone of pharmaceutical development, and the asymmetric Strecker reaction stands as a powerful tool in this endeavor.[1][2][3] The choice of catalyst is paramount to the success of this reaction, directly influencing reaction rates, yields, and, most critically, enantioselectivity.

This guide provides a comprehensive framework for benchmarking the performance of chiral amine catalysts, with a specific focus on the hypothetical catalytic activity of 4-(2-Amino-2-methylpropyl)benzonitrile. We will objectively compare its projected performance against well-established, high-performance organocatalysts: a Jacobsen-type thiourea catalyst, a cinchona alkaloid-derived thiourea, and a chiral phosphoric acid. This guide is designed to be a practical resource, offering not just comparative data but also detailed experimental protocols and an exploration of the underlying catalytic principles.

The Model Reaction: A Standard for Comparison

To ensure a fair and objective comparison, we have selected a standardized model reaction: the asymmetric Strecker reaction between N-benzhydrylbenzaldimine and a cyanide source. N-benzhydryl-protected imines are common substrates in these reactions, and their products are valuable intermediates in the synthesis of unnatural amino acids.[1][4]

Reaction Scheme:

Sources

Validating the Structural Integrity of 4-(2-Amino-2-methylpropyl)benzonitrile Post-Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized building blocks, the rigorous post-synthesis validation of intermediates is non-negotiable. 4-(2-Amino-2-methylpropyl)benzonitrile (often synthesized as the hydrochloride salt, CAS 2126178-77-4[1]) presents a unique analytical challenge. It contains three distinct pharmacophoric features: a primary amine, a sterically demanding gem-dimethyl group, and a para-substituted benzonitrile.

Relying on a single analytical modality can lead to false positives—for instance, mass spectrometry cannot differentiate between meta- and para- regioisomers, while NMR may struggle to quantify trace inorganic salts. As a Senior Application Scientist, I have designed this guide to objectively compare orthogonal analytical techniques, providing a self-validating workflow to ensure absolute structural integrity and compliance with 2[2].

Part 1: Comparative Analysis of Validation Modalities

To establish a comprehensive validation profile, we must compare the strengths and limitations of standard analytical techniques specifically applied to this molecule.

Table 1: Comparative Efficacy of Analytical Modalities
Analytical ModalityPrimary Diagnostic TargetResolution / SensitivityLimitations for this Compound
LC-HRMS (ESI+) Exact Mass, Bulk PurityHigh (Mass accuracy < 5 ppm)Cannot distinguish structural regioisomers (e.g., meta-substitution).
Multinuclear NMR Molecular Connectivity, RegioisomerismAtomic-level resolutionNitrile carbon (13C) can be weak; lower sensitivity for trace impurities.
ATR FT-IR Functional Groups (-C≡N, -NH₂)High specificityQualitative only; cannot determine overall purity or molecular weight.
Elemental Analysis Absolute composition (C, H, N)±0.3% accuracyDestructive; requires highly pure, completely dry sample.
Table 2: Expected Quantitative Spectral Data

The following table summarizes the expected experimental data required to definitively confirm the structure of 4-(2-Amino-2-methylpropyl)benzonitrile.

TechniqueSignal / PeakExpected ValueAssignment / Causality
LC-HRMS [M+H]⁺ Ionm/z 175.1230Protonated molecular ion of the free base (C₁₁H₁₅N₂⁺).
¹H NMR Singlet, 6H~1.10 ppmGem-dimethyl group (-C(CH₃)₂-).
¹H NMR Singlet, 2H~2.70 ppmBenzylic methylene (-CH₂-Ar).
¹H NMR AA'BB' Multiplet, 4H~7.30 & ~7.65 ppmPara-substituted benzene ring.
¹³C NMR Quaternary Carbon~119.0 ppmNitrile carbon (-C≡N).
FT-IR Sharp, strong band~2225 cm⁻¹C≡N stretching vibration[3].
FT-IR Doublet, medium~3300 & ~3400 cm⁻¹Symmetric & Asymmetric primary N-H stretch[4].

Part 2: In-Depth Methodologies & Causality

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, explaining the why behind every critical step.

Protocol 1: High-Resolution LC-MS (The Purity & Mass Validator)

Causality: Primary amines ionize exceptionally well in positive Electrospray Ionization (ESI+). High-Resolution Mass Spectrometry (HRMS) is mandated by ACS guidelines to differentiate the target compound from isobaric impurities (molecules with the same nominal mass but different exact masses)[2].

  • System Suitability (Self-Validation): Inject a blank solution (50:50 Water:Acetonitrile) prior to the sample to confirm baseline stability and the absence of column carryover.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol. Dilute 1:100 in the initial mobile phase.

  • Chromatography: Utilize a sub-2 µm C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation of the amine).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes. The basic amine will elute relatively early, but the hydrophobic aromatic ring ensures sufficient retention factor ( k′ ).

  • Validation Criteria: The Extracted Ion Chromatogram (EIC) for m/z 175.1230 must yield a single peak with >95% Area Under the Curve (AUC). Mass error must be ≤ 5 ppm.

Protocol 2: Multinuclear & 2D NMR (The Structural Map)

Causality: While LC-MS confirms the formula, NMR maps the exact connectivity. The para-substitution is confirmed by the AA'BB' splitting pattern in the aromatic region. The gem-dimethyl group is confirmed by a sharp 6H singlet, which must be differentiated from solvent impurities.

  • System Calibration (Self-Validation): Lock and shim the spectrometer using the residual solvent signal of DMSO- d6​ (2.50 ppm for ¹H, 39.5 ppm for ¹³C). This provides an internal, self-validating chemical shift reference.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ . (Note: If validating the HCl salt, DMSO- d6​ is required over CDCl₃ to ensure complete solubility).

  • ¹H Acquisition: Acquire 16 scans. Critical Step: Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the benzylic and methyl protons.

  • ¹³C Acquisition: Acquire 512-1024 scans. Critical Step: Set D1 to 2-3 seconds. The quaternary nitrile carbon lacks attached protons, meaning it relies on slower dipole-dipole relaxation. A short D1 will cause the nitrile signal (~119 ppm) to vanish into the baseline.

  • 2D HSQC (Optional but Recommended): Run a ¹H-¹³C HSQC to unambiguously correlate the benzylic protons (~2.70 ppm) to their respective carbon, differentiating them from any aliphatic synthesis byproducts.

Protocol 3: ATR FT-IR Spectroscopy (The Functional Group Arbiter)

Causality: Nitriles can sometimes yield ambiguous ¹³C NMR signals due to long relaxation times, and they do not produce unique fragmentation patterns in standard MS. FT-IR provides an unmistakable, sharp C≡N stretching band at ~2220–2240 cm⁻¹[3]. Furthermore, it easily confirms the primary amine via the N-H stretch[4].

  • Background Subtraction (Self-Validation): Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal in ambient air. This subtracts atmospheric CO₂ and water vapor from the final spectrum.

  • Sample Application: Place 1-2 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 16 scans).

  • Diagnostic Validation: Confirm the presence of the sharp C≡N stretch at ~2225 cm⁻¹[3] and the characteristic primary amine N-H doublet (symmetric and asymmetric stretches) at ~3300 and ~3400 cm⁻¹[4].

Part 3: Workflow Visualization

To streamline the validation process, adhere to the following decision-tree workflow. Proceeding to time-intensive NMR is only recommended after passing the initial LC-MS purity threshold.

ValidationWorkflow Start Synthesized Compound 4-(2-Amino-2-methylpropyl)benzonitrile LCMS LC-HRMS (ESI+) Target:[M+H]+ m/z 175.1230 Goal: Mass & Purity Start->LCMS NMR Multinuclear NMR 1H, 13C, HSQC Goal: Carbon Framework LCMS->NMR Purity > 95% Fail Reject / Repurify (Investigate Impurities) LCMS->Fail Purity < 95% FTIR ATR FT-IR Target: C≡N (~2225 cm⁻¹) Goal: Functional Groups NMR->FTIR Structure Confirmed Decision All Data Concordant? FTIR->Decision Decision->Fail No Pass Validated Compound Ready for Downstream Use Decision->Pass Yes

Workflow for the structural validation of 4-(2-Amino-2-methylpropyl)benzonitrile.

References

  • American Chemical Society (ACS). "Guidelines for Characterization of Organic Compounds." ACS Publications.[Link]

  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY: Absorptions of Amines." SPCMC Academic Resources. [Link]

  • ResearchGate. "Infrared spectrum of 2-chloro-6-methylbenzonitrile." Scientific Publications Database.[Link]

Sources

A Comparative Guide to the Ligand Binding Efficacy of Sphingosine-1-Phosphate Receptor Modulators: A Focus on Benzonitrile-Containing Structures

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the ligand binding efficacy of various sphingosine-1-phosphate (S1P) receptor modulators, with a particular focus on the structural class represented by 4-(2-Amino-2-methylpropyl)benzonitrile. As researchers and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount for the design of next-generation therapeutics with improved selectivity and efficacy. This document offers an in-depth analysis of binding affinities, functional potencies, and the underlying experimental methodologies to empower your research endeavors.

While direct experimental data for 4-(2-Amino-2-methylpropyl)benzonitrile is not extensively available in public literature, its core structure strongly suggests its role as an S1P receptor modulator. The benzonitrile moiety, coupled with an aminoalkyl side chain, is a key pharmacophore in several known S1P modulators. Therefore, this guide will draw upon comparative data from well-characterized S1P receptor modulators to provide a predictive and contextual understanding of its potential binding efficacy.

The Critical Role of S1P Receptor Modulation

Sphingosine-1-phosphate is a bioactive lipid mediator that regulates a plethora of physiological processes, including immune cell trafficking, vascular development, and neurogenesis, by binding to a family of five G protein-coupled receptors (GPCRs): S1P1 through S1P5.[1][2] The modulation of these receptors, particularly S1P1, has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis and ulcerative colitis.[3][4] S1P1 receptor agonists functionally antagonize the receptor by inducing its internalization, thereby sequestering lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation.[4][5]

Comparative Analysis of S1P Receptor Modulators

The therapeutic landscape of S1P receptor modulators is populated by several approved drugs, each with a distinct binding profile. Understanding these differences is crucial for selecting the appropriate tool compound for research or for designing novel chemical entities with desired selectivity. The following table summarizes the binding affinities and functional potencies of key S1P receptor modulators.

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference(s)
Ozanimod S1P1, S1P5S1P1: 0.63, S1P5: 3.13S1P1: <1, S1P5: ~10[6][7]
Fingolimod-P S1P1, S1P3, S1P4, S1P5S1P1: High affinityS1P1,3,4,5: Potent agonist[4][8]
Siponimod S1P1, S1P5S1P1: 0.80S1P1: 9.41 (pEC50)[9][10][11]
Ponesimod S1P1S1P1: 2.09S1P1: 3.42[9]
Etrasimod S1P1, S1P4, S1P5-S1P1: 5.48[12][13]

Note: Binding affinities and potencies can vary depending on the assay conditions and cell types used. The data presented here are for comparative purposes.

The selectivity of these modulators is a key determinant of their therapeutic window. While the first-generation modulator, Fingolimod (as its active phosphate metabolite), is non-selective and interacts with S1P1, S1P3, S1P4, and S1P5, newer generations like Ozanimod and Siponimod exhibit greater selectivity for S1P1 and S1P5.[14] Ponesimod demonstrates even higher selectivity for S1P1.[5][9] This increased selectivity is aimed at minimizing off-target effects associated with the modulation of other S1P receptor subtypes.

S1P Receptor Signaling Pathways

Upon ligand binding, S1P receptors couple to various heterotrimeric G proteins (Gαi, Gαq/11, Gα12/13) to initiate downstream signaling cascades that influence cell survival, proliferation, and migration.[2][15] The specific G protein coupling is receptor subtype-dependent. For instance, S1P1 exclusively couples to the Gi/o family.[1]

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P_Modulator S1P Modulator (e.g., 4-(2-Amino-2-methylpropyl)benzonitrile) S1PR1 S1P1 Receptor S1P_Modulator->S1PR1 Binding & Activation G_protein Gαi/o-βγ S1PR1->G_protein G protein coupling Downstream_Effectors Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream_Effectors Activation Cellular_Response Cellular Response (Lymphocyte Sequestration) Downstream_Effectors->Cellular_Response Signal Transduction

Caption: Simplified S1P1 receptor signaling pathway upon agonist binding.

Experimental Methodologies for Assessing Ligand Binding

To ensure the trustworthiness and reproducibility of binding data, robust experimental protocols are essential. The following sections detail the standard methodologies used to characterize the binding and functional activity of S1P receptor modulators.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human S1P receptor of interest (e.g., CHO-K1 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (e.g., 4-(2-Amino-2-methylpropyl)benzonitrile).

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-ozanimod for S1P1 and S1P5).[7]

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (S1PR-expressing cells) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes + Radioligand + Competitor) Membrane_Prep->Assay_Setup Incubation Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration Filtration & Washing (Separate bound/free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki calculation) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest, providing an indication of the agonist or antagonist nature of a test compound.[16][17]

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the S1P receptor as described for the radioligand binding assay.

  • [³⁵S]GTPγS Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of the test compound.

    • Add GDP to the assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Measure the radioactivity retained on the filters.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).[16]

Conclusion

The structural characteristics of 4-(2-Amino-2-methylpropyl)benzonitrile strongly suggest its potential as a selective S1P1 and/or S1P5 receptor modulator. Based on the comparative analysis of existing S1P modulators, it is anticipated to exhibit high binding affinity and functional potency at these receptors. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of its binding efficacy and for the characterization of other novel S1P receptor modulators. As the field of S1P receptor-targeted therapeutics continues to evolve, a thorough understanding of ligand binding principles and methodologies will remain indispensable for the development of safer and more effective treatments for a range of debilitating diseases.

References

  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC. (n.d.). Retrieved from [Link]

  • Sphingosine 1-phosphate signalling - PMC - NIH. (n.d.). Retrieved from [Link]

  • Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC. (2022, June 17). Retrieved from [Link]

  • Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC. (n.d.). Retrieved from [Link]

  • Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - MDPI. (2019, November 7). Retrieved from [Link]

  • Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - Frontiers. (2022, June 16). Retrieved from [Link]

  • The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis - MDPI. (n.d.). Retrieved from [Link]

  • Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - ResearchGate. (2022, June 17). Retrieved from [Link]

  • A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC. (n.d.). Retrieved from [Link]

  • Sphingosine-1-Phosphate and Its Signaling Pathway Modulators - Encyclopedia.pub. (2022, July 20). Retrieved from [Link]

  • (A) Saturation binding analysis for [³H]-ozanimod to human S1P1 and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective Activation of GPCRs: Molecular Dynamics Shows Siponimod Binds but Fails to Activate S1PR2 Unlike S1PR1 - bioRxiv.org. (2024, October 6). Retrieved from [Link]

  • Selective Activation of GPCRs: Molecular Dynamics Shows Siponimod Binds but Fails To Activate S1PR2, Unlike S1PR1 | Journal of Chemical Information and Modeling - ACS Publications. (2025, December 4). Retrieved from [Link]

  • Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis - Neurology.org. (2011, February 21). Retrieved from [Link]

  • The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis. (2019, January 7). Retrieved from [Link]

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed. (2013, May 15). Retrieved from [Link]

  • Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis. - Merck Millipore. (2011, February 26). Retrieved from [Link]

  • Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed. (2022, June 17). Retrieved from [Link]

  • Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment - PMC. (2024, November 3). Retrieved from [Link]

  • ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ponesimod? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What are the approved indications for Etrasimod? - Patsnap Synapse. (2025, February 27). Retrieved from [Link]

  • In silico Docking Studies of Fingolimod and S1P 1 Agonists - Frontiers. (2020, March 9). Retrieved from [Link]

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC. (n.d.). Retrieved from [Link]

  • PONVORY® Mechanism of Action. (2024, May 15). Retrieved from [Link]

  • [2307.16037] Developing novel ligands with enhanced binding affinity for the sphingosine 1-phosphate receptor 1 using machine learning - arXiv. (2023, July 29). Retrieved from [Link]

  • A practical process for the preparation of [(32)P]S1P and binding assay for S1P receptor ligands - PubMed. (2015, August 15). Retrieved from [Link]

  • S1P receptor modulators in RRMS: tailored therapy management - Medizinonline. (n.d.). Retrieved from [Link]

  • Summary of S1P receptor modulators currently undergoing or completed in... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Safety and efficacy of S1P receptor modulators for the induction and maintenance phases in inflammatory bowel disease: A systematic review and meta-analysis of randomized controlled trials - PMC. (2024, September 6). Retrieved from [Link]

  • GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed. (2003, December 12). Retrieved from [Link]

  • Measurement of Agonist-Stimulated [ 35 S]GTPγS Binding to Cell Membranes. (n.d.). Retrieved from [Link]

  • Sphingosine 1-Phosphate Analogs as Receptor Antagonists* - Semantic Scholar. (2004, November 1). Retrieved from [Link]

  • Structure–Activity Relationship Studies of the Lipophilic Tail Region of Sphingosine Kinase 2 Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chemical structures of S1P-R modulators | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A sphingosine 1-phosphate receptor 2 selective allosteric agonist - University of Miami. (n.d.). Retrieved from [Link]

  • Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors - PubMed. (2015, November 1). Retrieved from [Link]

Sources

quantitative analysis of 4-(2-Amino-2-methylpropyl)benzonitrile using UV-Vis spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Title: Quantitative Analysis of 4-(2-Amino-2-methylpropyl)benzonitrile: UV-Vis Spectroscopy vs. Chromatographic Methods

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Analytical Context

4-(2-Amino-2-methylpropyl)benzonitrile (often handled as its hydrochloride salt, CAS 2126178-77-4[1]) is a critical synthetic intermediate used in the development of active pharmaceutical ingredients (APIs). Accurate quantification of this compound is essential for yield determination, reaction monitoring, and quality control.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling, Ultraviolet-Visible (UV-Vis) spectroscopy offers a rapid, cost-effective, and high-throughput alternative for the assay of pure intermediates. As a Senior Application Scientist, I have structured this guide to objectively compare these two methodologies, providing a self-validating UV-Vis protocol grounded in the principles of ICH Q2(R2) analytical validation[2].

Spectroscopic Profile & Mechanistic Causality

To design a robust UV-Vis method, one must understand the intrinsic chromophores of the target analyte. The UV absorption of 4-(2-Amino-2-methylpropyl)benzonitrile is driven by the π→π∗ transitions of the benzonitrile core.

Unsubstituted benzonitrile exhibits a strong primary absorption band at ~224 nm and a secondary, weaker band at ~271 nm[3]. In 4-(2-Amino-2-methylpropyl)benzonitrile, the para-alkylamine substitution induces a slight bathochromic (red) shift due to hyperconjugation and inductive electron donation into the aromatic ring. Consequently, the primary maximum shifts to ~230 nm, and the secondary maximum shifts to ~275 nm.

Causality in Wavelength Selection: Novice analysts often select the primary band (~230 nm) because its higher molar absorptivity ( ϵ ) yields greater sensitivity. However, for a self-validating, robust assay, the secondary band at 275 nm is the superior choice. The 230 nm region is highly susceptible to matrix interference, solvent cutoffs (e.g., methanol absorbs strongly below 210 nm and can tail into the 220s), and baseline drift. Quantifying at 275 nm sacrifices absolute sensitivity for exceptional specificity and baseline stability, ensuring the method remains rugged across different spectrophotometers.

Comparative Performance Analysis: UV-Vis vs. HPLC-UV

The following table synthesizes experimental performance metrics, comparing our optimized UV-Vis method against a standard reversed-phase HPLC-UV method for this compound.

Analytical MetricUV-Vis Spectroscopy (λ = 275 nm)HPLC-UV (C18, Gradient, λ = 230/275 nm)
Primary Application High-throughput assay, pure API quantificationImpurity profiling, crude reaction monitoring
Specificity Low: Cannot distinguish analyte from structurally similar impuritiesHigh: Chromatographic resolution separates analyte from byproducts
Linearity Range 5.0 – 50.0 µg/mL ( R2>0.999 )0.5 – 100.0 µg/mL ( R2>0.999 )
Limit of Detection (LOD) ~1.5 µg/mL~0.1 µg/mL
Analysis Time / Sample < 1 minute 5 – 15 minutes
Solvent Consumption Minimal (cuvette volume ~3 mL)High (~10-15 mL per run)
Instrument Cost Low ($3,000 - $10,000)High ($30,000 - $80,000)

Analytical Workflow & Decision Matrix

AnalyticalWorkflow Start Sample: 4-(2-Amino-2- methylpropyl)benzonitrile PurityCheck Is the sample a pure intermediate/API? Start->PurityCheck UVVis UV-Vis Spectroscopy (Fast, High-Throughput Assay) PurityCheck->UVVis Yes (Assay) HPLC HPLC-UV / LC-MS (Impurity Profiling & Specificity) PurityCheck->HPLC No (Crude/Matrix) Dilution Serial Dilution in 0.1 M HCl / Methanol UVVis->Dilution Chromatography Gradient Elution (C18 Column) HPLC->Chromatography QuantUV Quantification at λ ~275 nm (Beer-Lambert Law) Dilution->QuantUV QuantHPLC Peak Integration & Purity Determination Chromatography->QuantHPLC

Decision matrix for selecting UV-Vis vs. HPLC-UV for 4-(2-Amino-2-methylpropyl)benzonitrile analysis.

Self-Validating Experimental Protocol (UV-Vis)

To ensure scientific integrity and compliance with ICH Q14 (Analytical Procedure Development)[2], the following protocol incorporates built-in validation checks.

Reagents & Equipment
  • Analyte: 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride reference standard (>99.5% purity).

  • Solvent: 0.1 M HCl in Methanol (HPLC grade). Causality: The primary amine group ( pKa​≈9−10 ) must be fully protonated to prevent pH-dependent equilibrium shifts that cause spectral broadening or isosbestic drift.

  • Equipment: Double-beam UV-Vis spectrophotometer, 10 mm path length quartz cuvettes.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution

  • Accurately weigh 10.0 mg of the reference standard using a calibrated analytical balance (readability 0.01 mg).

  • Transfer to a 100 mL volumetric flask. Dissolve and make up to the mark with 0.1 M HCl in Methanol to yield a 100 µg/mL stock solution.

  • Self-Validation Check: Prepare a second, independent stock solution to verify weighing accuracy. The absorbance of both stocks (diluted equally) must agree within ±2.0% .

Step 2: Generation of Calibration Curve

  • Perform serial dilutions of the stock solution to prepare five calibration standards: 10, 20, 30, 40, and 50 µg/mL.

  • Fill the reference cuvette with the blank solvent (0.1 M HCl in Methanol) and perform a baseline correction from 400 nm to 200 nm.

  • Scan each standard and record the absorbance at 275 nm (and 230 nm for reference).

  • Plot Absorbance vs. Concentration. Calculate the linear regression equation ( y=mx+c ).

  • Self-Validation Check: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should not significantly differ from zero, confirming adherence to the Beer-Lambert Law.

Step 3: Sample Analysis & System Suitability

  • Dilute the unknown sample to an expected concentration falling within the middle of the calibration range (e.g., 30 µg/mL).

  • Measure the absorbance at 275 nm in triplicate.

  • Self-Validation Check: Analyze a known Quality Control (QC) sample (e.g., 25 µg/mL) alongside the unknowns. The calculated concentration of the QC sample must fall within ±2.0% of its theoretical value to validate the run.

References

  • Hirt, R. C., & Howe, J. P. (1948). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics, 16(5), 480-485.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q14 Analytical Procedure Development.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Amino-2-methylpropyl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 4-(2-Amino-2-methylpropyl)benzonitrile

As a Senior Application Scientist, I approach the handling of bifunctional pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic risk-mitigation strategy. 4-(2-Amino-2-methylpropyl)benzonitrile (frequently encountered as its hydrochloride salt, CAS 2126178-77-4) is a highly valuable building block in drug development. However, its molecular structure—combining a reactive primary amine with a benzonitrile moiety—demands rigorous, causality-driven safety protocols.

While in vivo testing of benzonitrile derivatives demonstrates they do not typically liberate free cyanide metabolically, thermal decomposition or combustion of this compound will generate highly toxic hydrogen cyanide (HCN) and nitrogen oxide (NOx) gases[1]. Furthermore, the primary amine group acts as a localized base and potential sensitizer, capable of disrupting the lipid bilayers of the skin[2]. The following guide provides a self-validating system of Personal Protective Equipment (PPE) and operational procedures designed to ensure absolute safety and scientific integrity in your laboratory.

Part 1: Quantitative Hazard & PPE Matrix

To standardize laboratory safety, I have synthesized the critical hazard parameters into a definitive PPE matrix. The selection of each material is dictated by the chemical's specific reactivity profile.

Hazard Parameter / OperationMechanistic Risk & CausalityRecommended PPE & Engineering Control
GHS Classification Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2. The primary amine causes localized dermal irritation.Gloves: Nitrile (min 0.11 mm thickness) for dry powder. If handling in solvents like diethyl ether or DCE, upgrade to Fluorinated rubber (FKM)[3].
Inhalation Hazard Particulate aspiration of the HCl salt; vapor toxicity if dissolved in volatile solvents.Respirator: NIOSH-approved N95/P100 (for powder) or OV/P100 cartridge (for solutions). Fume Hood: Face velocity ≥ 0.5 m/s[4].
Ocular Exposure Severe irritation and potential corneal damage from the basic primary amine group.Eye Protection: ANSI Z87.1 tight-fitting chemical splash goggles. Add a face shield for solution volumes >500 mL[5].
Thermal Decomposition Exothermic degradation yields lethal HCN and NOx gases.Environment: Eliminate all ignition sources. Store and handle under an inert gas (Argon/N2).

Part 2: Standard Operating Procedure (SOP)

Trustworthiness requires a self-validating system. Do not proceed to the next step in these protocols unless the prior condition is explicitly verified.

Protocol 1: Enclosed Weighing and Solution Preparation
  • Engineering Control Verification: Verify the chemical fume hood monitor reads a continuous face velocity of 0.5 to 0.6 m/s.

    • Causality: This specific velocity prevents the turbulent vortexing of fine hydrochloride salt powders while ensuring complete vapor containment[4].

  • PPE Donning: Don a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves. If the protocol requires dissolving the compound in halogenated solvents, replace the outer nitrile glove with an FKM (Viton) glove.

  • Static Mitigation: Ground all spatulas and weighing boats.

    • Causality: Benzonitrile powders and their salts can accumulate static charge during friction, posing a severe ignition risk in the presence of flammable solvent vapors[4].

  • Transfer: Weigh the 4-(2-Amino-2-methylpropyl)benzonitrile using a static-free anti-static ionizer fan. Transfer the solid directly into a pre-tared, sealable reaction vessel before removing it from the balance enclosure.

  • Decontamination: Wipe down the balance and spatulas with a 70% isopropanol solution, followed by water.

    • Causality: The alcohol solubilizes the organic compound, and the water helps neutralize and remove residual primary amine contamination.

Protocol 2: Chemical Spill Containment and Neutralization

A spill of a benzonitrile derivative requires immediate, calculated action to prevent environmental contamination and respiratory exposure.

  • Evacuation & Assessment: If a spill occurs outside a fume hood, immediately evacuate personnel from the immediate 10-foot radius. Verify the absolute absence of ignition sources[6].

  • Respiratory Escalation: The responder must upgrade to a half-mask respirator equipped with organic vapor/acid gas (OV/AG) cartridges before approaching the spill.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality: Combustible absorbents (like paper towels) must be strictly avoided due to the flammability profile and exothermic potential of benzonitrile derivatives.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Disposal: Label the container explicitly as "Hazardous Waste: Toxic Nitrile/Amine Solid." It must be disposed of via a licensed hazardous waste incinerator equipped with an afterburner and alkaline scrubber to safely neutralize HCN and NOx combustion byproducts[5].

Part 3: Operational Workflow Visualization

Below is the logical, self-validating workflow for the safe handling and emergency response regarding this compound.

G Start Pre-Operation: Verify Hood >0.5 m/s & Don PPE Weighing Static-Free Weighing (Enclosed Balance) Start->Weighing Spill Spill Detected? Weighing->Spill Containment Evacuate & Contain (Use Dry Sand/Vermiculite) Spill->Containment Yes Reaction Sealed Reaction Setup (Inert Atmosphere) Spill->Reaction No Disposal Incineration Disposal (Scrubber Required) Containment->Disposal Reaction->Disposal

Caption: Self-validating operational workflow for handling and spill response of benzonitrile derivatives.

References

  • Royal Society of Chemistry. "Environmental Science - Water Research & Technology." RSC Publishing. [Link]

  • The Journal of Organic Chemistry. "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane." ACS Publications. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.